CTK7A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H23N2NaO6 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
sodium 4-[3,5-bis[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/q;+1/p-1/b9-3+,10-4+; |
InChI-Schlüssel |
QUZNCOYXNSCQPY-RUACYTINSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CTK7A: A Technical Guide to its Mechanism of Action as a Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A, a water-soluble derivative of curcumin (B1669340) also known as Hydrazinocurcumin, has emerged as a significant investigational compound, particularly in the context of oncology.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a specific inhibitor of histone acetyltransferases (HATs). It details the signaling pathways involved, summarizes key experimental findings, and provides conceptual experimental protocols for researchers interested in studying this molecule.
Core Mechanism of Action: Inhibition of Histone Acetyltransferases
This compound functions as a potent and specific inhibitor of the p300/CBP and PCAF families of histone acetyltransferases (HATs).[1] HATs are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.
The primary mechanism of this compound's action is the direct inhibition of the catalytic activity of p300. Kinetic analyses have demonstrated that this compound is a non-competitive inhibitor with respect to both acetyl-CoA and the core histone substrates for the p300 enzyme.[1] A critical aspect of this compound's inhibitory function is the suppression of p300 autoacetylation, a process essential for its full enzymatic activity and its interaction with other proteins.[1]
Signaling Pathway in Oral Squamous Cell Carcinoma (OSCC)
This compound has shown significant promise in oral squamous cell carcinoma (OSCC), a malignancy often characterized by histone hyperacetylation.[1] In OSCC, a specific signaling cascade leads to the overexpression and enhanced autoacetylation of p300. This pathway is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1] this compound intervenes in this pathway by inhibiting p300 HAT activity, thereby preventing p300 autoacetylation and the subsequent hyperacetylation of histones.[1] This targeted inhibition of a key epigenetic regulator ultimately leads to a reduction in oral tumor growth.[1]
Quantitative Data
Precise IC50 and Ki values for this compound against p300, CBP, and PCAF are not consistently reported in publicly available literature. However, patent documentation suggests a HAT inhibitory concentration ranging from approximately 25 µM to 200 µM, with a preferred effective range of 40 µM to 80 µM.
Table 1: Summary of this compound's In Vitro and In Vivo Efficacy
| Assay | Cell Line/Model | Effect | Concentration/Dose | Citation |
| Cell Proliferation Assay | KB (Oral Cancer) | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not Specified | [1] |
| Fluorescent Activated Cell Sorting (FACS) | KB (Oral Cancer) | Induction of polyploidy | Not Specified | [1] |
| Xenograft Model | Nude Mice with Oral Tumors | Substantial reduction in tumor growth (~50% reduction in tumor size) | Not Specified | [1] |
Experimental Protocols
In Vitro HAT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on p300 HAT activity.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines, such as the KB oral cancer cell line.
-
Cell Seeding: Seed KB cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Xenograft Mouse Model for Oral Cancer
This protocol provides a conceptual framework for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously or orthotopically inject human oral cancer cells (e.g., KB) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups.
Conclusion
This compound represents a promising therapeutic candidate due to its specific mechanism of action as a HAT inhibitor, particularly targeting the p300/CBP family. Its ability to disrupt the hyperacetylation characteristic of certain cancers, such as OSCC, provides a clear rationale for its further development. While the available public data provides a strong foundation for understanding its mechanism, further research is needed to establish precise quantitative inhibitory constants and to develop standardized, detailed protocols for its preclinical evaluation. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this novel therapeutic agent.
References
CTK7A: A Technical Guide to a Selective Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A (B606825), a water-soluble hydrazinobenzoylcurcumin compound, has emerged as a significant tool in the study of epigenetic regulation. It functions as a selective, reversible, and mixed-mode inhibitor of the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) histone acetyltransferases (HATs).[1] Histone acetyltransferases are pivotal enzymes that catalyze the transfer of an acetyl group to lysine (B10760008) residues on both histone and non-histone proteins, a key mechanism in regulating chromatin structure and gene transcription. The dysregulation of HAT activity is implicated in various pathologies, including cancer, making inhibitors like this compound valuable for both research and potential therapeutic development.[1] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory data, experimental protocols, and its influence on cellular signaling pathways.
Mechanism of Action and Primary Targets
This compound's primary targets are the histone acetyltransferases p300/CBP and PCAF.[1][2] It exerts its inhibitory effect on the enzymatic activity of these proteins.[3] Kinetic analysis has demonstrated that this compound acts as a non-competitive inhibitor with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[2]
In the context of oral squamous cell carcinoma (OSCC), where histone hyperacetylation is a common feature, this compound has shown significant anti-cancer effects.[2] This hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300, a process dependent on nitric oxide (NO) signaling and induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2][3] this compound directly inhibits the HAT activity of p300, thereby preventing its autoacetylation and the subsequent hyperacetylation of histones, which leads to a reduction in oral tumor growth.[2][3]
Furthermore, this compound has been shown to down-regulate the activity of Hypoxia-inducible factor-1α (HIF-1α).[4] The transcriptional co-activator p300, with its HAT activity, is crucial for its interaction with HIF-1α.[4] By inhibiting p300 auto-acetylation, this compound can disrupt the p300-HIF-1α complex, leading to reduced HIF-1α accumulation and activity.[4]
Quantitative Data
| Enzyme | Inhibitory Activity | Inhibition Pattern | Substrates | Reference |
| p300/CBP | Inhibitor | Non-competitive | Acetyl-CoA, Core Histones | [2] |
| PCAF | Inhibitor | Not Specified | Not Specified | [1][2] |
| Cell Line | Assay | Effect | Reference |
| KB (Oral Carcinoma) | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | [2][5] |
| KB (Oral Carcinoma) | Fluorescent Activated Cell Sorting (FACS) | Induction of polyploidy | [2][5] |
| Gastric Cancer Cell Lines | Western Blot | Down-regulated p300 auto-acetylation and HIF-1α accumulation | [4] |
| In Vivo Model | Tumor Type | Treatment | Effect | Reference |
| Xenograft Mice | KB cell-derived oral tumor | 100 mg/kg body weight, intraperitoneal, twice a day | Substantial reduction in tumor growth | [3][5] |
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on p300 HAT activity.
-
Materials: Recombinant p300 enzyme, core histones, Acetyl-CoA, this compound, reaction buffer, and a method for detecting histone acetylation (e.g., radioactive acetyl-CoA and scintillation counting, or specific antibodies for acetylated histones in an ELISA or Western blot format).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, core histones, and the p300 enzyme.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at the optimal temperature and time for the p300 enzyme.
-
Stop the reaction.
-
Detect the level of histone acetylation using the chosen method.
-
To determine the inhibition pattern, perform kinetic analysis by varying the concentrations of both Acetyl-CoA and core histones in the presence and absence of this compound.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials: KB cell line, appropriate cell culture medium and supplements, this compound, and a cell viability reagent (e.g., MTT, WST-1).
-
Procedure:
-
Seed KB cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the control.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To detect the induction of senescence in cells treated with this compound.
-
Materials: KB cells, this compound, cell culture reagents, and a Senescence β-Galactosidase Staining Kit.
-
Procedure:
-
Culture KB cells on glass coverslips in a petri dish.
-
Treat the cells with this compound for a duration known to induce growth arrest.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the provided fixative solution.
-
Wash the cells again with PBS.
-
Incubate the cells with the staining solution containing X-gal at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity associated with senescence.
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of p300 and Downstream Effects
Caption: Mechanism of this compound action on p300 and its downstream targets.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-cancer efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
CTK7A: A Selective p300/CBP Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CTK7A (B606825), also known as Hydrazinocurcumin, is a water-soluble synthetic derivative of curcumin (B1669340) that has emerged as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein). These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various pathologies, particularly cancer, making them attractive therapeutic targets. This compound exerts its biological effects by inhibiting the catalytic HAT activity of p300/CBP, thereby modulating gene expression and downstream cellular events. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on its application in cancer research. Detailed experimental protocols and data are presented to facilitate its use in a research setting.
Introduction to p300/CBP and this compound
The paralogous proteins p300 and CBP are highly conserved transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity. They play a pivotal role in chromatin remodeling by acetylating lysine (B10760008) residues on histone tails, which generally leads to a more open chromatin structure and transcriptional activation. Beyond histones, p300 and CBP can acetylate a wide range of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization. Given their central role in gene regulation, the aberrant function of p300/CBP is associated with the development and progression of various cancers.
This compound is a potent, water-soluble small molecule inhibitor that selectively targets the HAT activity of p300/CBP and the related p300/CBP-associated factor (PCAF).[1] Its development was motivated by the therapeutic potential of curcumin, a natural compound with known anti-cancer properties but limited by poor bioavailability. This compound retains the pharmacophore of curcumin while offering improved solubility and stability, making it a valuable tool for in vitro and in vivo studies.
Mechanism of Action
This compound functions as a direct inhibitor of the HAT activity of p300/CBP.[1] Kinetic studies have demonstrated that this compound exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and the histone substrate for the p300 enzyme.[1] A key aspect of its mechanism is the inhibition of p300 autoacetylation, a process crucial for its full enzymatic activity.[2] By preventing autoacetylation, this compound effectively attenuates the ability of p300/CBP to acetylate their downstream targets, including histones and transcription factors. This leads to a cascade of effects, including the modulation of gene expression programs that are dependent on p300/CBP activity.
One of the well-characterized downstream effects of this compound is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a master regulator of the cellular response to hypoxia and a key driver of tumor progression and angiogenesis. p300/CBP act as essential co-activators for HIF-1α-mediated transcription. This compound has been shown to disrupt the HIF-1α/p300 complex, thereby suppressing the expression of HIF-1α target genes.[3]
Data Presentation
Enzyme Inhibition Profile
| Enzyme | Activity | Inhibitory Concentration | Citation |
| p300/CBP | HAT Activity | Not specified | [1] |
| PCAF | HAT Activity | Not specified | [1] |
Selectivity Profile
This compound exhibits selectivity for p300/CBP and PCAF over other histone-modifying enzymes.
| Enzyme | Class | Effect at 100 µM | Citation |
| G9a | Histone Methyltransferase | Unaffected | [2] |
| CARM1 | Histone Methyltransferase | Unaffected | [2] |
| Tip60 | Histone Acetyltransferase | Unaffected | [2] |
| HDAC1 | Histone Deacetylase | Unaffected | [2] |
| SIRT2 | Histone Deacetylase | Unaffected | [2] |
In Vitro Efficacy of this compound
This compound has demonstrated anti-proliferative effects in cancer cell lines.
| Cell Line | Assay | Effect | Concentration | Citation |
| KB (Oral Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not specified | [1] |
| KB (Oral Cancer) | Flow Cytometry (FACS) | Induction of polyploidy | Not specified | [1] |
| Gastric Cancer Cell Lines | Western Blot | Down-regulation of HIF-1α accumulation | Not specified | [3] |
In Vivo Efficacy of this compound
Preclinical studies in animal models have shown the anti-tumor activity of this compound.
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration | Substantial reduction in tumor growth (~50% reduction in tumor size) | [1] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a general guideline for a filter-binding HAT assay to assess the inhibitory activity of this compound.
Materials:
-
Recombinant p300/CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 30°C for 10-15 minutes.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., KB cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This protocol provides a general framework for an in vivo study to evaluate the anti-tumor efficacy of this compound. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
OSCC cell line (e.g., KB cells)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of OSCC cells (e.g., 1-5 x 10⁶ cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or several times a week).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).
Conclusion
This compound is a valuable research tool for investigating the roles of p300/CBP in health and disease. Its selectivity and in vivo activity make it a promising candidate for further preclinical development as an anti-cancer agent, particularly in malignancies characterized by aberrant p300/CBP activity or dependence on pathways regulated by these co-activators, such as the HIF-1α signaling cascade. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy.
References
The Role of CTK7A in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation. However, dysregulation of epigenetic processes is a hallmark of many diseases, including cancer. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, particularly histone acetylation. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the enzymes responsible for adding and removing acetyl groups from lysine (B10760008) residues on histone tails, thereby modulating chromatin structure and gene accessibility for transcription.
In the context of certain cancers, such as oral squamous cell carcinoma (OSCC), a state of histone hyperacetylation is often observed, presenting a unique therapeutic target. CTK7A (B606825), a water-soluble derivative of curcumin, has emerged as a specific inhibitor of the histone acetyltransferases p300/CBP and PCAF. This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action of this compound
This compound exerts its effects on epigenetic regulation primarily by inhibiting the enzymatic activity of two major histone acetyltransferases: p300 (and its close homolog CBP) and p300/CBP-associated factor (PCAF). The inhibitory concentration (IC50) of this compound for these enzymes has been determined to be in the micromolar range, while it shows minimal activity against other histone modifying enzymes such as G9a, CARM1, HDAC1, and SIRT2, highlighting its specificity.
The primary mechanism of this compound's action is the inhibition of the autoacetylation of p300 and PCAF. This autoacetylation is a critical step for the full enzymatic activity of these HATs. By preventing autoacetylation, this compound effectively reduces the subsequent acetylation of histone proteins. Kinetic analysis has revealed that this compound acts as a non-competitive inhibitor with respect to both acetyl-CoA and the core histone substrates for p300[1].
In the specific context of oral squamous cell carcinoma (OSCC), histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300. This process is dependent on a nitric oxide (NO) signaling pathway and is induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[2]. This compound intervenes in this pathway by directly inhibiting p300's HAT activity, leading to a reduction in histone acetylation and subsequent suppression of tumor growth.
Quantitative Data on this compound's Effects
The inhibitory and anti-proliferative effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| p300 | ≤ 25 µM | |
| PCAF | ≤ 50 µM | |
| G9a | > 100 µM | |
| CARM1 | > 100 µM | |
| HDAC1 | > 100 µM | |
| SIRT2 | > 100 µM | |
| TIP60 | > 100 µM |
Table 2: In Vivo Efficacy of this compound in an Oral Tumor Xenograft Model
| Animal Model | Treatment Regimen | Effect on Tumor Growth | Reference |
| Nude mice with xenografted oral tumors | 100 mg/kg, intraperitoneal, twice daily | ~50% reduction in tumor size | [1] |
Table 3: Effect of this compound on Histone Acetylation
| Histone Modification | Effect | Cell Type/Model | Reference |
| Histone H3 Lysine 14 Acetylation (H3K14ac) | Reduced levels | Xenograft oral tumor | |
| Histone H3 Lysine 9 Acetylation (H3K9ac) | Reduced levels | Xenograft oral tumor |
Signaling Pathway and Experimental Workflows
Signaling Pathway of p300 Hyperacetylation in Oral Cancer
The following diagram illustrates the signaling pathway leading to p300-mediated histone hyperacetylation in oral squamous cell carcinoma and the point of intervention by this compound.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on epigenetic regulation and cancer cell growth.
Detailed Experimental Protocols
Histone Acetyltransferase (HAT) Activity Assay
This protocol is a general guideline for a non-radioactive, colorimetric HAT assay to determine the inhibitory effect of this compound on p300 or PCAF.
Materials:
-
Recombinant human p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
HAT assay buffer
-
NADH generating enzyme
-
Colorimetric developer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the HAT enzyme, histone substrate, and Acetyl-CoA in HAT assay buffer to the desired concentrations. Prepare a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HAT assay buffer
-
This compound or vehicle control
-
HAT enzyme
-
Histone substrate
-
-
Initiate Reaction: Add Acetyl-CoA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Develop Signal: Add the NADH generating enzyme and the colorimetric developer solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HAT activity inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in global histone acetylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Acid extraction buffer (e.g., 0.2 N HCl or 0.4 N H2SO4)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction buffer.
-
Precipitate the histones and resuspend the pellet.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer:
-
Prepare protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps for performing ChIP to investigate the effect of this compound on histone acetylation at specific gene promoters.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound, then cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody (or IgG control) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads with a series of low and high salt buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating in the presence of proteinase K. Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of acetylated histones at the target gene promoters in this compound-treated versus control cells.
Conclusion
This compound represents a promising small molecule inhibitor with a specific epigenetic mechanism of action targeting the histone acetyltransferases p300/CBP and PCAF. Its ability to counteract histone hyperacetylation in preclinical models of oral squamous cell carcinoma highlights its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the role of this compound in epigenetic regulation and its potential applications in oncology and other diseases characterized by aberrant histone acetylation. Further studies are warranted to fully elucidate its efficacy, safety, and potential for clinical translation.
References
The Evolving Landscape of CDK7 Inhibition: A Technical Guide to Preclinical and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is integral to the proliferation of cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical efficacy of CDK7 inhibitors, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of this promising class of anti-cancer agents.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[1][2] Its dysregulation is frequently observed in a multitude of malignancies, making it an attractive target for therapeutic intervention. CDK7 functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][2][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[1] This dual functionality positions CDK7 as a master regulator of the cancer cell state. This guide will delve into the efficacy of various CDK7 inhibitors, providing a technical resource for the scientific community.
Preclinical Efficacy of CDK7 Inhibitors
A growing body of preclinical evidence demonstrates the potent anti-tumor activity of selective CDK7 inhibitors across a range of cancer models. These studies have been instrumental in establishing the therapeutic potential of targeting CDK7.
In Vitro Potency and Cellular Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Several CDK7 inhibitors have demonstrated nanomolar to low micromolar IC50 values against CDK7 and various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| Q-901 | CDK7/CycH/MAT1 | 10 | - | - | [4] |
| Q-901 | - | 45 | OVCAR3 | High-Grade Serous Ovarian Cancer | [4] |
| Q-901 | - | 68 | DU145 | Castration-Resistant Prostate Cancer | [4] |
| SNS-032 | CDK2 | 38 | - | - | [5] |
| SNS-032 | CDK7 | 62 | - | - | [5] |
| SNS-032 | CDK9 | 4 | - | - | [5] |
| Seliciclib | CDK1, CDK2, CDK5, CDK7, CDK9 | ~200-700 | - | - | [6] |
| AT7519 | CDK1 | 190 | - | - | [5] |
| AT7519 | CDK2 | 44 | - | - | [5] |
| AT7519 | CDK4 | 67 | - | - | [5] |
| AT7519 | CDK5 | 18 | - | - | [5] |
| AT7519 | CDK9 | <10 | - | - | [5] |
| BAY-1000394 | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 5-25 | - | - | [5] |
In Vivo Anti-Tumor Activity
The efficacy of CDK7 inhibitors has been further validated in in vivo models, where they have demonstrated significant tumor growth inhibition.
| Inhibitor | Model | Cancer Type | Dosing | Outcome | Reference |
| Q-901 | OVCAR3 Xenograft | Ovarian Cancer | 3 and 10 mg/kg | Significant tumor growth inhibition | [4] |
| Q-901 | DU145 Xenograft | Castration-Resistant Prostate Cancer | 3 and 10 mg/kg | Significant tumor growth inhibition (greater than docetaxel) | [4] |
| Samuraciclib (CT7001) | HNSCC PDX | Head and Neck Squamous Cell Carcinoma | Not specified | Potent antitumor activity with minimal toxicity | [7] |
| YKL-5-124 | HNSCC PDX | Head and Neck Squamous Cell Carcinoma | Not specified | Potent antitumor activity with minimal toxicity | [7] |
Clinical Efficacy of CDK7 Inhibitors
Several CDK7 inhibitors have progressed into clinical trials, showing promising results in heavily pretreated patient populations. Samuraciclib (CT7001) and SY-5609 are among the most clinically advanced candidates.
Samuraciclib (CT7001)
Samuraciclib is an oral, first-in-class, selective inhibitor of CDK7.[8]
| Trial Name/Identifier | Phase | Cancer Type | Combination Agent | Key Efficacy Data | Reference |
| MORPHEUS (NCT03280563) | II | HR+ Advanced Breast Cancer | Giredestrant | PFS: 14.2 months (no TP53 mutation) vs. 1.8 months (TP53 mutation); 14.2 months (no liver metastases) vs. 1.8 months (liver metastases) | [8] |
| Module 2A | II | HR+ Advanced Breast Cancer | Fulvestrant | PFS: 7.4 months (no TP53 mutation) vs. 1.8 months (TP53 mutation); 13.8 months (no liver metastases) vs. 2.8 months (liver metastases); CBR: 36.0%; Median PFS: 3.7 months | [6][8] |
| Phase I/II (NCT03363893) | I/II | Advanced TNBC | Monotherapy | 1 partial response, 14 stable disease; 5 patients on treatment for ≥ 24 weeks | [9][10] |
SY-5609
SY-5609 is an oral, potent, and selective non-covalent inhibitor of CDK7.[6][11]
| Trial Name/Identifier | Phase | Cancer Type | Combination Agent | Key Efficacy Data | Reference |
| Phase 1/1b (NCT04247126) | I/Ib | Advanced Solid Tumors | Monotherapy | 100% DCR (3/3 patients) at 10 mg (7 days on/7 days off) | [11][12] |
| Phase 1/1b (NCT04247126) | I/Ib | Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine | 44% DCR (4/9 patients) at 4 or 5 mg | [12] |
| Phase 1/1b (NCT04247126) | I/Ib | HR+ Breast Cancer | Fulvestrant | 42% DCR (5/12 patients); 3 patients with stable disease > 6 months | [12] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. This section details common methodologies used to assess the efficacy of CDK7 inhibitors.
Western Blot Analysis for CDK7 Target Engagement
This protocol is used to determine the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets, such as RNAPII.
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK7 inhibitor or vehicle control (e.g., DMSO) for a predetermined time.[3]
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay to ensure equal protein loading for electrophoresis.[3]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against phosphorylated RNAPII (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C.[3]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of CDK7 inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: After cell adherence, treat the cells with a serial dilution of the CDK7 inhibitor for a specified duration (e.g., 72 hours).[13]
-
Viability Assessment: Utilize a commercially available cell viability reagent such as CellTiter-Glo® (measures ATP) or a resazurin-based assay.[13]
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in CDK7 signaling and its inhibition is crucial for a comprehensive understanding.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Caption: Western blot workflow for CDK7 target analysis.
Caption: Cell viability assay workflow.
Conclusion
The dual inhibition of cell cycle progression and oncogenic transcription by targeting CDK7 represents a powerful and promising strategy in cancer therapy. Preclinical data robustly supports the anti-tumor efficacy of selective CDK7 inhibitors, and early clinical trial results are encouraging, particularly in heavily pretreated patient populations. The continued development and investigation of these agents, guided by a deep understanding of their mechanism of action and robust experimental validation, hold the potential to deliver significant clinical benefits to patients with a variety of malignancies. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of CDK7-targeted therapies.
References
- 1. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. | BioWorld [bioworld.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - CDK7 inhibitor - LARVOL VERI [veri.larvol.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. businesswire.com [businesswire.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Properties of CTK7A
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that has emerged as a significant compound of interest in oncological research.[1] It functions as a potent and specific inhibitor of histone acetyltransferases (HATs), primarily targeting the p300/CBP and PCAF enzymes.[1][2] This targeted inhibitory action disrupts critical cellular signaling pathways implicated in cancer progression, particularly in oral squamous cell carcinoma (OSCC). This guide provides a comprehensive overview of the basic properties of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its primary anti-cancer effects by inhibiting the enzymatic activity of p300 and PCAF histone acetyltransferases. Kinetic analyses have demonstrated that this compound is a non-competitive inhibitor of p300 with respect to both acetyl-CoA and core histone substrates.[1][3] This inhibition prevents the autoacetylation of p300, a crucial step for its full enzymatic activity.[3] Consequently, the downstream hyperacetylation of histones and other non-histone protein targets is suppressed.[1][3]
In the context of oral squamous cell carcinoma, a disease often characterized by histone hyperacetylation, this compound's mechanism is particularly relevant.[1] The hyperacetylation in OSCC is driven by the overexpression and enhanced autoacetylation of p300, a process dependent on nitric oxide (NO) signaling and induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1][4] By inhibiting p300, this compound effectively counteracts this pathological epigenetic modification.
Furthermore, this compound has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. The transcriptional coactivator p300 is essential for the activity of HIF-1α, a key regulator of tumor adaptation to hypoxic environments. By inhibiting p300 autoacetylation, this compound is believed to disrupt the formation and/or function of the HIF-1α/p300 complex, thereby downregulating the expression of hypoxia-responsive genes.[4]
Data Presentation
The following tables summarize the quantitative data available for the this compound compound.
Table 1: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Metric | Value | Notes |
| p300/CBP | IC50 | ≤ 25 µM | This compound is a potent inhibitor of p300/CBP histone acetyltransferase.[2] |
| PCAF | IC50 | ≤ 50 µM | This compound also demonstrates inhibitory activity against PCAF.[2] |
Table 2: In Vitro Efficacy in Oral Squamous Carcinoma Cells (KB cell line)
| Assay | Effect | Concentration |
| Cell Proliferation Assay | Inhibition of cell proliferation | Not specified |
| Induction of senescence-like growth arrest[1] | 100 µM[2] | |
| Fluorescent Activated Cell Sorting (FACS) | Induction of polyploidy[1] | Not specified |
Table 3: In Vivo Efficacy in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Effect |
| Nude Mice | Xenografted Oral Tumor (KB cells)[3] | 100 mg/kg this compound, intraperitoneally, twice daily[3] | Substantial reduction in tumor growth (~50%)[1][3] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of this compound against p300 and PCAF.
Materials:
-
Recombinant human p300 or PCAF enzyme
-
Histone H3 or core histones as substrate
-
Acetyl-CoA (radiolabeled or with a fluorescent tag for detection)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., acidic solution to quench the reaction)
-
Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader.
Procedure:
-
Prepare the HAT reaction mixture in the assay buffer containing the histone substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the recombinant p300 or PCAF enzyme and Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter membrane (for radioactive assays) and wash to remove unincorporated Acetyl-CoA.
-
Quantify the incorporated acetyl groups using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
In Vivo Xenograft Tumor Growth Assay
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KB human oral squamous carcinoma cells
-
Matrigel or a similar basement membrane matrix
-
This compound formulated for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Harvest KB cells from culture and resuspend them in a mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the nude mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound (100 mg/kg) or vehicle control intraperitoneally to the respective groups, typically twice a day.[3]
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Flow Cytometry for Cell Cycle Analysis (Polyploidy)
This protocol outlines the steps for analyzing the DNA content of this compound-treated cells to assess for polyploidy.
Materials:
-
KB cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695) for fixation
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture KB cells and treat them with the desired concentration of this compound or vehicle control for a specified duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically >600 nm).
-
Generate a histogram of DNA content and analyze the cell cycle distribution to identify populations with >4N DNA content, indicative of polyploidy.
Mandatory Visualizations
Caption: NO-p300 signaling pathway in OSCC and the inhibitory action of this compound.
Caption: this compound's impact on the HIF-1α/p300 signaling pathway.
Caption: Experimental workflow for the evaluation of this compound's anti-cancer properties.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
CTK7A as a curcumin derivative for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that has emerged as a significant compound of interest in oncological and inflammatory research. Unlike its parent compound, curcumin, which suffers from low bioavailability, this compound offers improved solubility and stability, making it a more viable candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of its key signaling pathways.
Mechanism of Action
This compound primarily functions as a potent and specific inhibitor of histone acetyltransferases (HATs), with a particular affinity for p300/CBP and PCAF.[1] Histone hyperacetylation is a hallmark of certain cancers, such as oral squamous cell carcinoma (OSCC), and is driven by the overexpression and autoacetylation of the p300 enzyme. This process is dependent on nitric oxide (NO) signaling.[1] this compound exerts its anti-cancer effects by directly inhibiting the HAT activity of p300, which in turn prevents p300 autoacetylation and the subsequent hyperacetylation of histones. Kinetic analyses have demonstrated that this compound exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[1]
Furthermore, this compound has been shown to down-regulate the activity of Hypoxia-Inducible Factor-1α (HIF-1α). It achieves this by obstructing the association between HIF-1α and its transcriptional co-activator p300/CBP, thereby preventing the acetylation of critical lysine (B10760008) residues on HIF-1α. This disruption of the HIF-1α/p300 complex is a key component of its anti-cancer activity.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Effect | IC50 (µM) | Reference |
| MDA-MB-231 | MTT Assay (72h) | Inhibition of cell viability | ~2.5 | The curcumin analogue hydrazinocurcumin...[2] |
| MCF-7 | MTT Assay (72h) | Inhibition of cell viability | ~3.0 | The curcumin analogue hydrazinocurcumin...[2] |
| Breast Cancer Cells | Colony Formation Assay | ~95% reduction in colony number at 5 µmol/l | N/A | The curcumin analogue hydrazinocurcumin...[2] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Protocol | Effect | Reference |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration | ~50% reduction in tumor size | Nitric oxide-mediated histone...[1] |
Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Reference |
| p300/CBP | Inhibited | ≤ 25 µM | Application of this compound in Oral Squamous...[1] |
| PCAF | Inhibited | ≤ 50 µM | Application of this compound in Oral Squamous...[1] |
Experimental Protocols
Synthesis of Hydrazinocurcumin (this compound)
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from established methods to measure the inhibitory effect of this compound on HAT enzymes like p300.
Materials:
-
Recombinant p300 enzyme
-
Core histones (e.g., from calf thymus)
-
[³H]-Acetyl-CoA
-
This compound
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant p300 enzyme, and core histones.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition by this compound compared to the vehicle control.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.[2]
Western Blot Analysis
This generalized protocol can be adapted to analyze the protein levels of p300, acetylated histones, and HIF-1α in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p300, anti-acetyl-histone, anti-HIF-1α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Growth Study
This is a general protocol for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., oral squamous carcinoma cells)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group should receive a vehicle control.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualization
Caption: NO-mediated histone hyperacetylation pathway in OSCC and this compound's inhibitory action.
Caption: Inhibition of the HIF-1α/p300 signaling pathway by this compound.
Caption: Experimental workflow for Western Blot analysis of this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazinocurcumin Encapsuled Nanoparticles “Re-Educate” Tumor-Associated Macrophages and Exhibit Anti-Tumor Effects on Breast Cancer Following STAT3 Suppression | PLOS One [journals.plos.org]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
Initial Studies on CTK7A in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on CTK7A (B606825), a promising anti-cancer agent. This compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin.[1] It has been identified as a specific inhibitor of histone acetyltransferases (HATs), primarily targeting p300/CBP and PCAF.[1] The primary focus of early research has been on its potential application in Oral Squamous Cell Carcinoma (OSCC), a cancer type often characterized by histone hyperacetylation.[1]
Mechanism of Action
In OSCC, a key pathological feature is the hyperacetylation of histones, which is driven by the overexpression and enhanced autoacetylation of the p300 enzyme.[1] This process is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1] this compound exerts its anti-cancer effects by directly inhibiting the HAT activity of p300.[1] This inhibition prevents the autoacetylation of p300, thereby blocking the subsequent hyperacetylation of histones and leading to a reduction in oral tumor growth.[1] Kinetic analyses have shown that this compound acts as a non-competitive inhibitor with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Citation |
| KB (Oral Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not specified | [1] |
| KB (Oral Cancer) | Fluorescent Activated Cell Sorting (FACS) | Induction of polyploidy | Not specified | [1] |
| A431 (Skin Squamous Cell Carcinoma) | MTT Assay | Significant decrease in cell viability | 10 µM, 20 µM, 50 µM | [2] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor (KB cells) | Intraperitoneal administration of 100 mg/kg body weight, twice a day | Substantial reduction in tumor growth; ~50% reduction in tumor size | [3] |
Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Citation |
| p300/CBP | HAT activity | Not specified | [1] |
| PCAF | HAT activity | Not specified | [1] |
| G9a, CARM1, Tip60, HDAC1, SIRT2 | --- | No effect even at 100 µM | [3] |
Signaling Pathway
Caption: this compound Mechanism of Action in OSCC.
Experimental Protocols
Cell Viability (MTT) Assay (Adapted General Protocol)
This protocol is a generalized procedure for assessing cell viability and can be adapted for testing this compound.
-
Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis (Adapted General Protocol)
This protocol is a general guide for analyzing cell cycle distribution and can be used to assess the induction of polyploidy by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., KB) in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of polyploid cells.
In Vivo Xenograft Study in Nude Mice
This protocol is based on the details provided in the initial studies of this compound in an oral tumor model.
-
Cell Preparation: Culture KB cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flanks of athymic nude mice.
-
Treatment: Once tumors are palpable or reach a certain size, randomly assign the mice to treatment and control groups. Administer this compound intraperitoneally at a dose of 100 mg/kg body weight, twice daily. The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for CTK7A in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A (B606825), also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that has demonstrated significant potential as an anti-cancer agent. It functions as a specific inhibitor of histone acetyltransferases (HATs), with primary targets being p300/CBP and PCAF.[1] Histone hyperacetylation is a characteristic feature of certain cancers, such as oral squamous cell carcinoma (OSCC), making HAT inhibitors like this compound a promising therapeutic strategy.[1][2] In OSCC, the overexpression and enhanced autoacetylation of the p300 enzyme, a process dependent on nitric oxide signaling, drives this hyperacetylation.[2] this compound exerts its effects by inhibiting the HAT activity of p300, which in turn reduces tumor growth.[2] In-vitro studies have shown that this compound can inhibit cell proliferation, induce a senescence-like growth arrest, and cause polyploidy in KB human oral cancer cells.[3] Furthermore, in gastric cancer cell lines, this compound has been observed to down-regulate p300 auto-acetylation and the accumulation of hypoxia-inducible factor-1α (HIF-1α).[4] In hepatocellular carcinoma cells (HepG2), this compound has been shown to induce apoptosis.
This document provides detailed application notes and standardized protocols for utilizing this compound in various in-vitro cell culture assays to assess its anti-cancer properties, including its effects on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action Signaling Pathway
The primary mechanism of this compound involves the inhibition of p300/CBP and PCAF histone acetyltransferases. This leads to a reduction in histone acetylation, which plays a crucial role in the regulation of gene expression. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in-vitro assays based on available literature.
Table 1: In-Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration |
| KB (Oral Squamous Carcinoma) | Cell Proliferation | Inhibition of cell proliferation, induction of senescence-like growth arrest | Dose-dependent |
| KB (Oral Squamous Carcinoma) | FACS | Induction of polyploidy | Not specified |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Assay | Induction of apoptosis | 40 µM (strongest effect) |
| A431 (Skin Squamous Carcinoma) | MTT Assay | Significant decrease in cell viability | 10, 20, and 50 µM |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration |
| p300/CBP | Histone Acetyltransferase | IC50 not specified, but effective inhibition demonstrated |
| PCAF | Histone Acetyltransferase | IC50 not specified, but effective inhibition demonstrated |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., KB, HepG2, or a gastric cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (Hydrazinocurcumin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., a range around 40 µM for HepG2 cells) for 24 to 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.
Experimental Workflow:
Caption: Workflow for propidium iodide cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 to 48 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 4. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTK7A
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A is a water-soluble, cell-permeable hydrazinobenzoylcurcumin compound that functions as a selective and reversible inhibitor of the p300/CBP and PCAF histone acetyltransferases (HATs).[1] Its role in epigenetic regulation and potential as an anti-cancer agent make it a valuable tool in various research applications. Proper dissolution and storage are critical to ensure the stability and efficacy of this compound for reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound.
Physicochemical Properties and Solubility
This compound is typically supplied as a tan-colored powder.[1] While it is described as a water-soluble derivative of curcumin (B1669340), its solubility in aqueous solutions can be influenced by pH.[2][3] For creating concentrated stock solutions, organic solvents are recommended.
Table 1: Solubility of this compound
| Solvent | Solubility (Quantitative) | Solubility (Qualitative) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Highly soluble | [1] |
| Water | Data not available | Described as water-soluble | [2][3][4] |
| Ethanol | Data not available | May be soluble |
Recommended Storage Conditions
Proper storage of this compound in both solid and solution form is essential to maintain its stability and activity.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Recommendations | Source |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [5] |
| 4°C | Up to 2 years | For short-term storage. | [5] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| -20°C | Up to 1 month | For short-term storage. | [5] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 506.48 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, weigh out 50.65 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add the desired volume of DMSO (e.g., 1 mL for a 100 mM solution).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
-
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Mix thoroughly by gentle pipetting or inversion.
-
Add the final working solution to your experimental setup.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for dissolving and storing this compound.
Caption: this compound inhibits p300/CBP and PCAF HAT activity.
Stability and Handling Considerations
-
Light Sensitivity: As a curcumin derivative, this compound may be sensitive to light. It is recommended to protect solutions from direct light exposure by using amber vials or by wrapping vials in foil.
-
pH Sensitivity: The stability of curcumin and its derivatives in aqueous solutions is pH-dependent. Curcumin is generally more stable in acidic conditions and degrades more rapidly in neutral and alkaline solutions. While this compound is designed for improved water solubility, it is advisable to prepare fresh aqueous working solutions and avoid prolonged storage, especially at neutral or alkaline pH.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation. Aliquoting the stock solution into single-use volumes is highly recommended to maintain the integrity of the compound.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the dissolved compound over time. Use anhydrous DMSO and keep stock solution vials tightly sealed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTK7A in Oral Squamous Cell Carcinoma (OSCC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy characterized by high rates of recurrence and metastasis. A key molecular feature of OSCC is the hyperacetylation of histones, which is in contrast to many other cancers. This epigenetic alteration is primarily driven by the overexpression and enhanced autoacetylation of the histone acetyltransferase (HAT) p300.[1][2][3] This unique characteristic presents a promising therapeutic target. CTK7A, a water-soluble derivative of curcumin (B1669340) also known as Hydrazinocurcumin, has emerged as a potent and specific inhibitor of the p300/CBP and PCAF HATs.[1][4] Preclinical studies have demonstrated its potential as an anti-cancer agent in OSCC by reversing histone hyperacetylation and inhibiting tumor growth.[2][3] These application notes provide detailed protocols and data for the use of this compound in OSCC research.
Mechanism of Action
In OSCC, the nitric oxide (NO) signaling pathway plays a crucial role in promoting histone hyperacetylation.[3] Increased expression of inducible nitric oxide synthase (iNOS) leads to elevated NO levels.[5][6] NO signaling, in conjunction with nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), enhances the autoacetylation and activity of p300.[2][3] This leads to the hyperacetylation of histones and other proteins, promoting gene expression profiles that favor tumor growth and proliferation.
This compound exerts its therapeutic effects by directly inhibiting the HAT activity of p300.[1][4] It functions as a non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate.[4] By blocking p300, this compound prevents its autoacetylation and the subsequent hyperacetylation of its targets, leading to a reduction in the expression of proliferation markers like Ki-67 and the suppression of tumor growth.[7]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Citation |
| KB (Oral Carcinoma) | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not Specified | [1] |
| KB (Oral Carcinoma) | Cell Cycle Analysis | Induction of polyploidy and cell cycle arrest at the G2/M phase. | Not Specified | [1][8] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor (KB cells) | Intraperitoneal administration | ~50% reduction in tumor size | [1] |
Enzyme Inhibition Profile of this compound
| Enzyme | Inhibition Pattern | Substrates | Inhibitory Concentration | Citation |
| p300 | Non-competitive | Acetyl-CoA, Core Histones | 30 µM and 50 µM used for kinetic analysis | [7] |
| PCAF | Inhibition of autoacetylation | - | Concentration-dependent | [7] |
Signaling Pathway Diagram
Caption: this compound signaling pathway in OSCC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on OSCC cell lines (e.g., KB).
Materials:
-
OSCC cells (e.g., KB)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels in OSCC cells treated with this compound.
Materials:
-
OSCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer (if isolating histones specifically)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) for good histone resolution)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed OSCC cells and treat with the desired concentrations of this compound for the desired time.
-
Lyse the cells using lysis buffer or perform histone extraction.
-
Determine the protein concentration of the lysates using a protein assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Histone H3 or use a loading control like β-actin.
In Vivo Xenograft Model
This protocol describes the establishment of an OSCC xenograft model in nude mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
OSCC cells (e.g., KB)
-
Matrigel (optional)
-
This compound (for intraperitoneal injection)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Harvest OSCC cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and histone acetylation).
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in OSCC research.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Histone Acetylation Modification in the Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased nitric oxide levels and iNOS over-expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Expression and Correlation of iNOS and p53 in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300 expression repression by hypermethylation associated with tumour invasion and metastasis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KAT7 HAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) Acetyltransferase 7 (KAT7), also known as CTK7A, HBO1, or MYST2, is a key histone acetyltransferase (HAT) involved in crucial cellular processes, including DNA replication and transcriptional regulation.[1][2] As a member of the MYST family of HATs, KAT7 specifically acetylates histone H3 at lysine 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[2][3] Dysregulation of KAT7 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[4][5]
These application notes provide detailed protocols for various in vitro assays to measure the enzymatic activity of KAT7 and to screen for its inhibitors. The described methods include radiometric assays, AlphaLISA, TR-FRET, and colorimetric coupled-enzyme assays.
Data Presentation: Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several small molecule inhibitors of KAT7, providing a comparative overview of their potencies.
| Compound | IC50 (nM) | Assay Type | Reference |
| WM-8014 | 2,000 | Radiometric HAT Assay | [5] |
| WM-3835 | 700 | Radiometric HAT Assay | [6][7][8] |
| PF-9363 | 3,100 | Radiometric HAT Assay | [5] |
| WM-1119 | >10,000 | Radiometric HAT Assay | [5] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context of KAT7 activity and the general workflow for its inhibition analysis, the following diagrams are provided.
References
- 1. genecards.org [genecards.org]
- 2. Histone acetyltransferase 7 (KAT7)-dependent intragenic histone acetylation regulates endothelial cell gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT7 (gene) - Wikipedia [en.wikipedia.org]
- 4. KAT7 lysine acetyltransferase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CTK7A in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that has demonstrated significant potential as an anti-cancer agent. It functions as a specific inhibitor of histone acetyltransferases (HATs), with a primary focus on p300/CBP.[1] In various cancer types, particularly oral squamous cell carcinoma (OSCC), there is a characteristic state of histone hyperacetylation, which presents a unique therapeutic target.[1] this compound addresses this by inhibiting the enzymatic activity of p300, a key regulator of histone acetylation, thereby leading to a reduction in tumor growth.[1][2] These application notes provide detailed methodologies for the utilization of this compound in xenograft models, supported by quantitative data and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting a key epigenetic signaling pathway. In OSCC, histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of the p300 enzyme. This process is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[2] this compound directly inhibits the HAT activity of p300, preventing its autoacetylation and the subsequent hyperacetylation of histones.[1][2] This targeted inhibition of a critical epigenetic modulator leads to a significant reduction in oral tumor growth.[2] Furthermore, studies have indicated that this compound can also down-regulate the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting its interaction with p300, suggesting a broader anti-cancer mechanism.[3]
Data Presentation
The efficacy of this compound in preclinical xenograft models has been demonstrated through a significant reduction in tumor volume. The following table summarizes the quantitative data from a key in vivo study.
| Animal Model | Tumor Type | Cell Line | Treatment | Dosage | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor | KB | Intraperitoneal administration of this compound | 100 mg/kg body weight, twice daily | ~50% reduction in tumor size (p < 0.05) | [1] |
Experimental Protocols
This section provides a detailed protocol for the use of this compound in a subcutaneous xenograft model using the KB human oral cancer cell line.
1. Cell Culture and Preparation
-
Cell Line: KB (human oral carcinoma)
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow KB cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or HBSS.
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 2 x 10^7 cells/mL in sterile PBS. Keep the cell suspension on ice.
-
2. Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude)
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the experiment.
-
Housing: House mice in sterile conditions (e.g., individually ventilated cages) with ad libitum access to sterile food and water.
3. Tumor Cell Implantation
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the KB cell suspension (containing 2 x 10^6 cells) into the flank using a 27-gauge needle.
-
Monitor the mice for recovery from anesthesia.
4. This compound Preparation and Administration
-
This compound Formulation: As this compound is water-soluble, it can be dissolved in sterile PBS or saline for injection. Prepare the solution fresh daily.
-
Dosage: 100 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Injection Volume: Typically 100-200 µL, depending on the final concentration of the this compound solution.
-
Treatment Schedule: Administer this compound twice daily via IP injection. The duration of treatment should be determined by the study design, often continuing for several weeks.
-
Control Group: Administer the vehicle (sterile PBS or saline) to the control group of mice following the same schedule.
5. Tumor Growth Monitoring and Data Collection
-
Monitor the health and body weight of the mice 2-3 times per week.
-
Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Mandatory Visualization
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits p300 autoacetylation, blocking oncogene expression.
Experimental Workflow for this compound in Xenograft Models
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
Application Notes and Protocols for CTK7A Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CTK7A (B606825), a specific inhibitor of histone acetyltransferases (HATs), in primary cell culture models. The protocols outlined below are intended to facilitate research into the therapeutic potential of this compound in various cancer types, with a particular focus on malignancies characterized by histone hyperacetylation, such as oral squamous cell carcinoma (OSCC).
Introduction
This compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340). It functions as a potent and specific inhibitor of the p300/CBP and PCAF families of histone acetyltransferases.[1] In certain cancers, like OSCC, histone hyperacetylation, driven by the overexpression and enhanced autoacetylation of the p300 enzyme, is a key pathological feature.[1][2] this compound exerts its therapeutic effects by inhibiting p300 HAT activity, which in turn prevents p300 autoacetylation and the subsequent hyperacetylation of histones, leading to a reduction in tumor growth.[1][2] Kinetic studies have shown that this compound exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line/Primary Culture Type | Assay | Effect | Concentration | Citation |
| Oral Squamous Carcinoma Cells (KB) | Cell Proliferation Assay | Inhibition of cell proliferation | Not specified | [3] |
| Oral Squamous Carcinoma Cells (KB) | Senescence-associated β-gal activity analysis | Induction of senescence-like growth arrest | Not specified | [3] |
| Gastric Cancer Cell Lines | Western Blot | Down-regulated p300 auto-acetylation and HIF-1α accumulation | Not specified | [4] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor (KB cells) | 100 mg/kg body weight, intraperitoneal, twice a day | Substantially reduced tumor growth | [2][3] |
| Nude Mice | Xenografted Oral Tumor (KB cells) | 100 mg/kg body weight, intraperitoneal, twice a day | Inhibition of histone acetylation (H3K14 more than H3K9) | [3] |
Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Citation |
| p300 | Histone Acetyltransferase (HAT) | Not specified | [1][2] |
| CBP | Histone Acetyltransferase (HAT) | Not specified | [1] |
| PCAF | Histone Acetyltransferase (HAT) | Not specified | [1] |
Signaling Pathway
The mechanism of this compound action in the context of oral squamous cell carcinoma involves the nitric oxide (NO) signaling pathway, which contributes to histone hyperacetylation.
Caption: this compound inhibits p300 HAT activity, disrupting NO-mediated histone hyperacetylation in OSCC.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Establishment of Primary Cell Cultures from Tumor Tissue
This protocol is a general guideline and may need optimization based on the specific tumor type.
Materials:
-
Fresh tumor tissue sample in sterile transport medium (e.g., DMEM/F12) on ice
-
Collagenase (e.g., Type I or IV)
-
Hyaluronidase
-
DNase I
-
Phosphate-buffered saline (PBS), sterile
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10-20% FBS, penicillin/streptomycin, and appropriate growth factors)
-
Sterile scalpels, forceps, and petri dishes
-
Cell strainers (e.g., 70-100 µm)
-
Centrifuge
Protocol:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots and debris.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels in a petri dish containing a small amount of complete culture medium.
-
Transfer the minced tissue to a sterile conical tube.
-
Add the enzymatic digestion solution (e.g., a cocktail of collagenase, hyaluronidase, and DNase I in serum-free medium) to the tissue fragments. The optimal enzyme concentrations and incubation time will need to be determined empirically for each tissue type.
-
Incubate at 37°C for 30-90 minutes with gentle agitation.
-
Neutralize the enzymatic activity by adding an equal volume of complete culture medium containing FBS.
-
Filter the cell suspension through a sterile cell strainer to remove any undigested tissue clumps.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells into culture flasks or plates at an appropriate density.
-
Incubate the primary cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cultures daily and change the medium every 2-3 days.
Caption: Workflow for establishing primary cell cultures from solid tumor tissue.
This compound Treatment of Primary Cell Cultures
Materials:
-
Established primary cell cultures
-
This compound stock solution (prepared as in Protocol 1)
-
Complete culture medium
Protocol:
-
The day before treatment, seed the primary cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to attach and recover overnight.
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, proceed with the desired downstream analyses, such as cell viability assays, western blotting for histone acetylation marks, or gene expression analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Primary cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Histone Acetylation
Materials:
-
Primary cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-p300, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in histone acetylation levels relative to a loading control (e.g., GAPDH or total histone levels).
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 4. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTK7A in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that functions as a potent and specific inhibitor of histone acetyltransferases (HATs), primarily targeting the p300/CBP family.[1] Altered histone acetylation is a hallmark of various diseases, including cancer. In some cancers, such as oral squamous cell carcinoma (OSCC), a state of histone hyperacetylation is observed, presenting a unique therapeutic window for HAT inhibitors like this compound.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide landscape of histone modifications and the binding of chromatin-associated proteins. This document provides detailed application notes and protocols for utilizing this compound in ChIP assays to study its effects on histone acetylation and gene regulation.
Mechanism of Action
In specific cellular contexts, such as OSCC, histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300. This process is dependent on nitric oxide (NO) signaling.[2] this compound exerts its biological effects by directly inhibiting the HAT activity of p300, which in turn prevents p300 autoacetylation and the subsequent acetylation of histone tails.[1][3] This leads to a reduction in histone acetylation at specific gene loci, altering chromatin structure and modulating gene expression.
Data Presentation: Quantitative Analysis of p300/CBP Inhibition on Histone Acetylation
Table 1: Effect of p300/CBP Inhibitor A-485 on H3K27ac and H3K18ac Levels in PC-3 Cells. [4]
| Histone Mark | Treatment | EC50 (nM) |
| H3K27ac | A-485 (3h) | 73 |
| H3K9ac | A-485 (3h) | > 10,000 |
This table demonstrates the selectivity of the p300/CBP inhibitor for H3K27ac over H3K9ac.
Table 2: Quantitative ChIP-qPCR Analysis of H3K27ac Enrichment at the p21 Promoter in U2OS Cells Treated with a CBP Inhibitor (NiCur). [2]
| Treatment | Fold Enrichment of H3K27ac at p21 promoter |
| Doxorubicin (Dox) alone | ~2.0 |
| Dox + NiCur | ~1.0 (Reversed to baseline) |
This table illustrates the reduction in a specific histone acetylation mark at a target gene promoter upon treatment with a CBP inhibitor.
Table 3: Quantitative ChIP-seq Analysis of Global Histone Acetylation Changes upon p300/CBP Inhibition with A-485 in HeLa Cells. [3]
| Histone Mark | Treatment | Fold Reduction in IP Mass (vs. DMSO) |
| H3K18ac | A-485 | 6.1 |
| H3K27ac | A-485 | 4.9 |
This table shows the global reduction in immunoprecipitated chromatin for two key histone acetylation marks following treatment with a p300/CBP inhibitor.
Signaling Pathway and Experimental Workflows
Signaling Pathway of NO-Mediated Histone Hyperacetylation and its Inhibition by this compound
Caption: NO-mediated p300 activation and its inhibition by this compound.
Experimental Workflow for ChIP-seq Analysis of this compound Effects
Caption: ChIP-seq workflow for analyzing the effects of this compound.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline for performing a ChIP assay to assess changes in histone acetylation following treatment with this compound. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (B43269) (37%)
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Dilution Buffer
-
Protein A/G magnetic beads
-
Antibody against the histone modification of interest (e.g., anti-H3K27ac)
-
IgG control antibody
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in Cell Lysis Buffer.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Sonicate the lysate to shear chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K27ac) or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
-
Analysis:
-
The purified DNA can be used for qPCR to analyze specific gene loci or for library preparation for ChIP-seq analysis.
-
Protocol 2: Quantitative PCR (qPCR) Analysis of ChIP DNA
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target and control regions
Procedure:
-
Primer Design: Design primers to amplify 100-200 bp regions of the gene promoters of interest and a negative control region.
-
qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample, the IgG control, and the input DNA, using primers for the target and control regions.
-
Data Analysis:
-
Calculate the percentage of input for each sample using the formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.
-
Normalize the signal of the specific antibody to the IgG control.
-
Calculate the fold change in enrichment between this compound-treated and vehicle-treated samples.
-
Conclusion
This compound is a valuable tool for studying the role of p300/CBP-mediated histone acetylation in gene regulation and disease. The provided protocols and workflows offer a comprehensive guide for researchers to design and execute ChIP assays to investigate the epigenetic effects of this potent HAT inhibitor. The representative quantitative data illustrates the expected outcomes and highlights the importance of rigorous data analysis in such studies.
References
- 1. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of CBP Histone Acetyltransferase Downregulates p53 Activation and Facilitates Methylation at Lysine 27 on Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTK7A as a Tool for Studying Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTK7A (B606825), also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340) that functions as a potent and specific inhibitor of histone acetyltransferases (HATs), primarily targeting p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF).[1] Unlike its parent compound, curcumin, which has low bioavailability, this compound's water solubility makes it a more effective tool for in vitro and in vivo studies. This document provides detailed application notes, protocols, and data on the use of this compound as a research tool to investigate the role of histone acetylation in gene transcription, with a particular focus on its application in cancer research.
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by HATs, neutralizes their positive charge, leading to a more open chromatin structure that is generally associated with transcriptional activation. The dysregulation of HAT activity is implicated in various diseases, including cancer. This compound, by inhibiting p300/CBP and PCAF, allows researchers to probe the specific consequences of hypoacetylation on gene transcription and cellular processes.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of p300/CBP and PCAF. Kinetic analyses have shown that this compound acts as a non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate.[1] This inhibition of HAT activity prevents the acetylation of histones and other protein substrates, leading to a more condensed chromatin state and repression of gene transcription at specific loci. Furthermore, this compound has been shown to inhibit the autoacetylation of p300, a process that is crucial for its full enzymatic activity.[1]
Data Presentation
Enzyme Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of histone-modifying enzymes, demonstrating its selectivity for p300/CBP and PCAF.
| Enzyme Target | Enzyme Type | Inhibitory Activity (at 100 µM this compound) |
| p300 | Histone Acetyltransferase | Strong Inhibition |
| CBP | Histone Acetyltransferase | Strong Inhibition |
| PCAF | Histone Acetyltransferase | Strong Inhibition |
| G9a | Histone Methyltransferase | No significant inhibition |
| CARM1 | Histone Methyltransferase | No significant inhibition |
| Tip60 | Histone Acetyltransferase | No significant inhibition |
| HDAC1 | Histone Deacetylase | No significant inhibition |
| SIRT2 | Histone Deacetylase | No significant inhibition |
Data synthesized from patent information.[1]
In Vitro Efficacy of this compound in Oral Squamous Carcinoma Cells (KB cells)
| Assay | Effect | Concentration |
| Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not Specified |
| Western Blot | Inhibition of histone H3 acetylation (K14) | Not Specified |
Information derived from studies on oral squamous carcinoma cells.
Signaling Pathway Modulated by this compound in Oral Cancer
In the context of oral squamous cell carcinoma (OSCC), this compound has been shown to counteract the effects of a signaling pathway that leads to histone hyperacetylation and tumor growth. This pathway is initiated by nitric oxide (NO) and involves the nuclear translocation of GAPDH, leading to the activation of p300.
Caption: Proposed Nitric Oxide signaling pathway in oral cancer.
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay using the Filter Binding Method
This protocol is adapted for testing the inhibitory effect of this compound on the activity of p300.
Materials:
-
Recombinant human p300 (catalytic domain)
-
HeLa core histones
-
[³H]-Acetyl-CoA
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation vials
-
Scintillation fluid
-
Sodium bicarbonate buffer (50 mM, pH 9.0)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, 10 µg of HeLa core histones, and the desired concentration of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Enzyme Addition:
-
Add 100 ng of recombinant p300 to each reaction tube.
-
-
Initiation of Reaction:
-
Start the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
-
Stopping the Reaction and Filter Binding:
-
Spot 20 µL of each reaction mixture onto a P81 phosphocellulose filter paper.
-
Immediately immerse the filter papers in 50 mM sodium bicarbonate buffer (pH 9.0).
-
-
Washing:
-
Wash the filter papers three times with the sodium bicarbonate buffer for 5 minutes each to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final wash with acetone (B3395972) and let the filters air dry.
-
-
Quantification:
-
Place each dried filter paper into a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR to Assess Histone H3 Acetylation
This protocol describes how to use this compound to investigate its effect on histone H3 acetylation at a specific gene promoter in cultured cells.
Materials:
-
Cultured cells (e.g., KB oral cancer cells)
-
This compound
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-acetyl-Histone H3 (e.g., anti-H3K14ac) antibody
-
Normal rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for a target gene promoter and a control region for qPCR
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-acetyl-Histone H3 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter of a gene of interest and a control genomic region.
-
Analyze the data to determine the relative enrichment of acetylated histone H3 at the target promoter in this compound-treated versus control cells.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment followed by quantitative PCR (qPCR) to study the effect of this compound on histone acetylation.
Caption: A typical workflow for a ChIP-qPCR experiment.
Conclusion
This compound is a valuable tool for researchers studying the role of histone acetylation in gene transcription. Its specificity for p300/CBP and PCAF allows for targeted investigations into the downstream effects of inhibiting these key HATs. The protocols and data presented here provide a foundation for utilizing this compound in a variety of experimental settings to elucidate the epigenetic regulation of gene expression in normal and diseased states. As with any chemical probe, it is essential to include appropriate controls and to validate findings through multiple experimental approaches.
References
Application Notes and Protocols for Assessing CTK7A Specificity in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor II H (TFIIH), it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation.[1] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[2][3] This dual role makes CDK7 an attractive therapeutic target in oncology. However, the high degree of homology within the kinase family necessitates rigorous assessment of inhibitor specificity to minimize off-target effects and ensure therapeutic efficacy.[4]
These application notes provide detailed protocols for a suite of cellular assays designed to comprehensively evaluate the specificity of CDK7 inhibitors (CTK7A). The described methods range from direct target engagement and global kinase profiling to the assessment of downstream functional consequences of CDK7 inhibition.
Key Cellular Assays for Specificity Assessment
A multi-pronged approach is essential for a thorough evaluation of CDK7 inhibitor specificity. The following assays provide complementary information on direct target binding, cellular pathway modulation, and functional outcomes.
Direct Target Engagement in Cells
a) Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol: Isothermal Dose-Response CETSA for CDK7
1. Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116, LNCaP) in T75 flasks and grow to 70-80% confluency.[2]
-
Prepare serial dilutions of the CDK7 inhibitor in culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the culture medium with the inhibitor-containing medium and incubate for the desired time (e.g., 3 hours) at 37°C in a CO2 incubator.[2]
2. Cell Harvesting and Heat Shock:
-
Wash cells twice with ice-cold PBS and scrape them into 1 ml of ice-cold PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension for each concentration into PCR tubes.
-
Heat the samples in a thermal cycler to a predetermined optimal temperature for 3 minutes to denature unstabilized proteins. A non-heated control for each concentration should be included.[5]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[2]
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.[6]
-
Determine the protein concentration of the soluble fraction using a BCA assay.
4. Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against CDK7 and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[2]
5. Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control.
-
Normalize the CDK7 band intensity to the loading control.
-
Plot the normalized CDK7 signal as a function of the inhibitor concentration to determine the EC50 for target engagement.
Kinome-Wide Specificity Profiling
a) KiNativ™ Kinase Profiling
KiNativ™ is a chemoproteomic platform that measures the binding of small molecules to native kinases within a cellular lysate. It utilizes ATP- or ADP-biotin probes that covalently label a conserved lysine (B10760008) in the active site of kinases. Competitive binding with an inhibitor prevents this labeling, allowing for the quantification of inhibitor binding to a large portion of the kinome.[7][8]
Protocol: KiNativ™ Profiling of a CDK7 Inhibitor
1. Cell Lysate Preparation:
-
Culture cells (e.g., K562 leukemia cells) to a sufficient density.
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
2. Inhibitor Treatment and Probe Labeling:
-
Pre-incubate cell lysates (e.g., 1 mg of protein) with the CDK7 inhibitor at various concentrations or a vehicle control.[9]
-
Add a desthiobiotin-ATP or -ADP probe (e.g., 5 µM) and incubate for a short period (e.g., 10 minutes).[9]
3. Protein Digestion and Peptide Enrichment:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotinylated peptides (representing the active kinases) using streptavidin affinity chromatography.
4. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Identify and quantify the labeled peptides corresponding to different kinases.
-
The reduction in the signal for a specific kinase peptide in the presence of the inhibitor indicates binding.
-
Plot the percentage of inhibition against the inhibitor concentration for each kinase to determine the IC50 values and generate a kinome selectivity profile.[9]
Assessment of Downstream Signaling
a) Western Blotting for RNAPII CTD Phosphorylation
A direct and widely used cellular assay to assess CDK7 inhibition is to measure the phosphorylation status of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II.[10] CDK7 phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII CTD.[10][11]
Protocol: Western Blot for RNAPII CTD Phosphorylation
1. Cell Culture and Treatment:
-
Plate a sensitive cell line (e.g., Jurkat, HCT116) and treat with a dose-range of the CDK7 inhibitor for a specified time (e.g., 6, 12, 24 hours).[12]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[12]
3. Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate with primary antibodies specific for phosphorylated RNAPII CTD (p-Ser2, p-Ser5, p-Ser7) and total RNAPII.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate.[12]
4. Data Interpretation:
-
A dose- and time-dependent decrease in the levels of p-Ser5 and p-Ser7 indicates on-target inhibition of CDK7. Total RNAPII levels should remain unchanged with short-term treatment.[12]
b) SILAC-Based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the unbiased, global analysis of changes in protein phosphorylation upon inhibitor treatment. This can identify direct CDK7 substrates and reveal off-target kinase inhibition.
Protocol: SILAC Phosphoproteomics for CDK7 Inhibitor
1. SILAC Labeling and Cell Treatment:
-
Culture cells (e.g., HL60) for at least five passages in "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) SILAC medium for complete incorporation of the labeled amino acids.[10]
-
Treat the "heavy" labeled cells with the CDK7 inhibitor (e.g., 50 nM SY-351) and the "light" labeled cells with vehicle (DMSO).[10]
2. Cell Lysis, Protein Digestion, and Peptide Mixing:
-
Lyse the cells, and combine equal amounts of protein from the "light" and "heavy" populations.
-
Reduce, alkylate, and digest the combined protein lysate with trypsin.[13]
3. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Quantify the relative abundance of "heavy" versus "light" phosphopeptides. A decrease in the heavy/light ratio for a particular phosphopeptide indicates reduced phosphorylation upon inhibitor treatment.[10]
-
This allows for the identification of high-confidence CDK7 substrates and potential off-target effects on other kinases.
Functional Cellular Assays
a) Cell Cycle Analysis by Flow Cytometry
Inhibition of CDK7's CAK activity is expected to cause cell cycle arrest.[3] Flow cytometry analysis of DNA content can quantify the proportion of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis
1. Cell Treatment and Harvesting:
-
Treat cells with the CDK7 inhibitor for a relevant duration (e.g., 24 hours).[15]
-
Harvest the cells by trypsinization and wash with PBS.
2. Fixation and Staining:
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate on ice for at least 2 hours.[16]
-
Wash the cells with PBS and resuspend in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[16]
3. Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.[15]
4. Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G1 or G2/M) is indicative of cell cycle arrest.[17]
b) Cell Viability and Proliferation Assays
These assays provide a functional readout of the consequences of CDK7 inhibition, which often leads to decreased cell proliferation and viability.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat with a range of inhibitor concentrations for a specified period (e.g., 72 hours).[15]
2. Assay Procedure:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., CellTiter-Glo®, which measures ATP levels).[15]
3. Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[15]
On-Target Specificity Validation
a) Covalent Inhibitor Resistance Mutation
For covalent inhibitors that target a specific cysteine residue (e.g., C312 in CDK7), introducing a mutation at this site (e.g., C312S) should confer resistance to the inhibitor. This is a powerful method to confirm that the observed cellular effects are due to on-target inhibition.[18]
Protocol: C312S Mutant Rescue Experiment
1. Generation of Mutant Cell Line:
-
Generate a cell line that expresses a C312S mutant of CDK7, for example, using CRISPR/Cas9-mediated genome editing.
2. Comparative Assays:
-
Perform the functional assays described above (e.g., cell viability, cell cycle analysis, Western blotting for RNAPII phosphorylation) in both the wild-type and C312S mutant cell lines treated with the covalent CDK7 inhibitor.
3. Data Interpretation:
-
If the C312S mutant cells are resistant to the effects of the inhibitor compared to the wild-type cells, it provides strong evidence for on-target activity.[18]
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative IC50/EC50 Values for a Hypothetical CDK7 Inhibitor (this compound-X)
| Assay Type | Target/Cell Line | Parameter | This compound-X Value (nM) | Reference Compound (e.g., THZ1) Value (nM) |
| Biochemical Kinase Assay | Recombinant CDK7/CycH/MAT1 | IC50 | 10 | 25 |
| Recombinant CDK12/CycK | IC50 | >1000 | 150 | |
| Recombinant CDK9/CycT1 | IC50 | >1000 | >1000 | |
| Cellular Target Engagement | CETSA (HCT116 cells) | EC50 | 50 | 75 |
| Kinome Profiling | KiNativ™ (K562 lysate) | IC50 (CDK7) | 60 | 80 |
| IC50 (CDK12) | 800 | 200 | ||
| Functional Cellular Assays | Cell Viability (Jurkat cells, 72h) | IC50 | 45 | 50 |
| Cell Viability (CDK7 C312S Jurkat) | IC50 | >5000 | N/A | |
| RNAPII Ser5-P Inhibition (HCT116) | IC50 | 55 | 65 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: Integrated workflow for assessing CDK7 inhibitor specificity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. imcstips.com [imcstips.com]
- 14. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CTK7A Solubility: A Technical Support Guide
For researchers and drug development professionals utilizing the histone acetyltransferase (HAT) inhibitor CTK7A, ensuring its proper dissolution and stability in experimental media is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can negatively impact the solubility of the compound.[3]
Q2: How should this compound stock solutions be stored?
A2: For optimal stability, this compound stock solutions in DMSO should be aliquoted into small volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO. Here are several strategies to mitigate this:
-
Serial Dilution in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and off-target effects.
-
Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Q4: Is this compound water-soluble?
A4: this compound is described as a water-soluble derivative of curcumin.[4] However, its solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media at high concentrations may be limited. For most cell-based assays, preparing a concentrated stock in DMSO and then diluting it into the aqueous experimental medium is the standard and recommended procedure.
Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitate visible in the media after adding this compound. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final DMSO concentration is too low to maintain solubility. | - Decrease the final working concentration of this compound. - Perform a pre-test to determine the maximum soluble concentration in your specific cell culture medium. - Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cells (typically <0.5%). |
| Inconsistent experimental results between different batches of this compound solution. | Improper storage leading to degradation of the compound. Incomplete initial dissolution of the powdered compound. | - Always store stock solutions in aliquots at -80°C or -20°C.[1] - Ensure the powdered this compound is fully dissolved in DMSO before making further dilutions. Gentle warming or sonication can aid in dissolving the powder. |
| Loss of compound activity over time in prepared media. | Instability of this compound in the cell culture medium at 37°C. | - Prepare fresh working solutions of this compound in media for each experiment. - Minimize the time the this compound-containing media is incubated before being added to the cells. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Reagents and Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the appropriate volume of the this compound stock solution to achieve the final desired working concentration. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Ensure the final DMSO concentration in the working solution is below the tolerance level of your specific cell line (e.g., <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizing the Process: Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's inhibitory signaling pathway.
References
- 1. This compound | inhibitor of the histone acetyltransferase (HAT | CAS# 1297262-16-8 | InvivoChem [invivochem.com]
- 2. Hydrazinocurcumin Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CTK7A Concentration for Cell Viability: A Technical Support Resource
Welcome to the Technical Support Center for optimizing the use of CTK7A in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a water-soluble histone acetyltransferase (HAT) inhibitor, while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as hydrazinocurcumin (B10788459), is a water-soluble derivative of curcumin (B1669340).[1] It functions as a potent inhibitor of histone acetyltransferases (HATs), with a particular specificity for the p300/CBP family of enzymes.[1] The primary mechanism of action involves the inhibition of p300 autoacetylation, which is a crucial step for its coactivator function in gene transcription. By inhibiting p300, this compound can modulate the expression of various genes involved in cell proliferation, senescence, and apoptosis.[1]
Q2: How does this compound impact cell viability?
A2: this compound has been shown to inhibit the proliferation of various cancer cell lines. Its impact on cell viability is dose-dependent. At effective concentrations, it can induce cell cycle arrest and apoptosis (programmed cell death). For example, in hepatocellular carcinoma cells (HepG2), hydrazinocurcumin has been observed to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[2]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on available data, a starting range of 1 µM to 50 µM is recommended for initial dose-response experiments. For instance, the IC50 (the concentration at which 50% of cell growth is inhibited) for hydrazinocurcumin in bovine aortic endothelial cells was found to be 520 nM.[3] In HepG2 cells, significant effects on apoptosis were observed at concentrations around 40 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: As a water-soluble compound, this compound has improved solubility in aqueous solutions compared to its parent compound, curcumin. However, for consistency, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium. Due to the potential for degradation of curcumin derivatives in aqueous solutions at neutral or alkaline pH, it is advisable to use freshly diluted solutions.[5]
Data Presentation: this compound Effects on Cell Viability and Apoptosis
The following table summarizes the reported effects of hydrazinocurcumin (this compound) on a specific cancer cell line. Researchers should use this as a guideline and perform their own dose-response experiments.
| Cell Line | Assay | Concentration | Effect | Citation |
| HepG2 (Hepatocellular Carcinoma) | EdU Assay | 40 µM | Strongest promotion of apoptosis | [4] |
| HepG2 (Hepatocellular Carcinoma) | Flow Cytometry | Not Specified | Increased cells in G0/G1 phase, decreased cells in S phase | [2] |
| Bovine Aortic Endothelial Cells | Proliferation Assay | 520 nM | IC50 value | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
This compound (Hydrazinocurcumin)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0, 1, 5, 10, 20, 40, 60, 80, 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Degradation of this compound: Curcumin derivatives can be unstable in aqueous solutions. 2. Precipitation: The compound may precipitate out of the culture medium, especially at higher concentrations. 3. Suboptimal Concentration: The concentration used may be too low for the specific cell line. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Visually inspect the wells for any precipitate after adding this compound. Consider using formulations with carriers if solubility is a persistent issue.[5] 3. Perform a thorough dose-response experiment to determine the optimal concentration range. |
| High background signal in viability assays | Interference from this compound: Curcumin and its derivatives are known to be fluorescent and can interfere with certain assay readouts.[5] | Run parallel control wells containing medium and this compound at the same concentrations but without cells to measure the background signal. Subtract this background from your experimental values. |
| High cell death even at low concentrations | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to HAT inhibition. | 1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). 2. Test a lower range of this compound concentrations in your dose-response experiment. |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Pipetting Errors: Inaccurate addition of this compound or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium. |
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits p300, affecting downstream signaling.
References
- 1. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazinocurcumin, a novel synthetic curcumin derivative, is a potent inhibitor of endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: In-Vivo Administration of CTK7A
Welcome to the technical support center for the in-vivo administration of CTK7A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during pre-clinical experiments with this compound.
Compound Information and Formulation
This section addresses common questions regarding the properties of this compound and its preparation for in-vivo use.
FAQs
Q: What is this compound and what is its mechanism of action?
A: this compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340).[1] It functions as a specific inhibitor of histone acetyltransferases (HATs), particularly p300/CBP.[1][2] By inhibiting p300/CBP, this compound can down-regulate the acetylation of histone and non-histone proteins, affecting gene transcription and cell signaling pathways involved in cancer progression.[2][3] For instance, it has been shown to down-regulate p300 auto-acetylation and HIF-1α accumulation and activity in gastric cancer cell lines.[3]
Q: Is this compound a CDK7 inhibitor?
A: The available literature primarily identifies this compound as a histone acetyltransferase (HAT) inhibitor, specifically targeting p300/CBP.[1][2] While both HATs and Cyclin-Dependent Kinases (CDKs) are involved in transcriptional regulation, this compound's primary described mechanism is not the inhibition of CDK7. CDK7, a component of the CDK-activating kinase (CAK) complex, plays a dual role in regulating the cell cycle and transcription.[4][5][6]
Q: How should I prepare this compound for in-vivo administration?
A: this compound is described as a water-soluble derivative of curcumin.[1][2] For in-vivo studies, it can be dissolved in a suitable aqueous vehicle. For xenograft studies in mice, this compound has been administered via intraperitoneal injection.[1] The ideal vehicle should solubilize the compound without causing toxicity.
Troubleshooting Guide: Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in solution | - Exceeding solubility limit- Incorrect pH of the vehicle | - Prepare a fresh solution at a lower concentration.- Adjust the pH of the vehicle to a range of 5-9 to improve stability and minimize irritation. |
| Animal discomfort upon injection | - Non-physiological pH or osmolality of the vehicle- Irritating properties of the formulation | - Ensure the vehicle is isotonic and at a neutral pH.- Consider alternative, well-tolerated vehicles. A database of safe excipients can be a valuable resource.[7] |
Pharmacokinetics and Bioavailability
This section covers challenges related to the absorption, distribution, metabolism, and excretion (ADME) of this compound in-vivo.
FAQs
Q: What is the expected bioavailability of this compound?
A: As a water-soluble derivative of curcumin, this compound is expected to have improved bioavailability compared to its parent compound, which is notoriously hydrophobic.[1] However, specific pharmacokinetic data for this compound is not extensively published. For many orally administered small molecules, poor bioavailability can be a significant hurdle due to low solubility or poor permeability.
Q: How can I improve the in-vivo exposure of my compound if I suspect poor bioavailability?
A: For compounds with low bioavailability, several formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins for complexation, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[7][8] Particle size reduction to create micronized or nanoscale formulations can also enhance the dissolution rate and subsequent absorption.[7]
Troubleshooting Guide: Sub-optimal In-Vivo Exposure
| Problem | Possible Cause | Suggested Solution |
| Low plasma concentration after oral administration | - Poor absorption from the GI tract- High first-pass metabolism | - Re-formulate using bioavailability-enhancing techniques such as nanoformulations or lipid-based carriers.[8]- Consider alternative administration routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism.[9] |
| Rapid clearance and short half-life | - Fast metabolism and/or excretion | - Increase the dosing frequency (e.g., from once to twice daily).- Conduct a pharmacokinetic study to determine the compound's half-life and inform a more suitable dosing regimen. |
In-Vivo Efficacy and On-Target Effects
This section provides guidance on assessing the therapeutic efficacy of this compound in animal models and troubleshooting unexpected results.
FAQs
Q: What is the evidence for this compound's in-vivo efficacy?
A: In pre-clinical studies using nude mice with xenografted oral tumors, intraperitoneal administration of this compound resulted in a substantial reduction in tumor growth, with approximately a 50% reduction in tumor size.[1][2]
Q: How do I determine the starting dose for my in-vivo efficacy study?
A: There isn't a direct formula to convert in-vitro IC50 values to an in-vivo dose. A common approach is to start with a dose-range finding study to determine the maximum tolerated dose (MTD).[10] Efficacy studies can then be conducted at doses at or below the MTD.[10]
Troubleshooting Guide: Lack of Efficacy
| Problem | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition | - Insufficient drug exposure at the tumor site- Sub-optimal dosing schedule- Inappropriate animal model | - Confirm target engagement in the tumor tissue through pharmacodynamic assays (e.g., measuring histone acetylation levels).- Increase the dose or dosing frequency, guided by MTD studies.[10]- Ensure the chosen cancer model is sensitive to the mechanism of action of this compound. |
| High variability in tumor response | - Inconsistent drug administration- Biological variability in the animal model | - Refine and standardize the administration technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In-Vivo Efficacy of this compound in Oral Squamous Cell Carcinoma Xenograft Model
| Animal Model | Tumor Type | Treatment | Observed Effect | Reference |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration of this compound | ~50% reduction in tumor size | [1][2] |
Toxicity and Off-Target Effects
This section addresses potential safety and toxicity issues associated with in-vivo this compound administration.
FAQs
Q: What are the potential toxicities associated with this compound?
A: Specific toxicity data for this compound is not widely available. However, as with any investigational compound, careful monitoring for signs of toxicity is crucial. For kinase inhibitors in general, off-target effects can lead to toxicities.[11][12] Common signs of toxicity in animal studies include weight loss, changes in behavior, and organ-specific damage.
Q: How can I mitigate off-target effects?
A: While this compound is described as a specific HAT inhibitor, all small molecules have the potential for off-target activity. Mitigating off-target effects often involves structural modifications of the compound to improve selectivity.[13][14] In the context of an in-vivo study, carefully selecting the therapeutic dose that maximizes on-target effects while minimizing toxicity is key.[15]
Troubleshooting Guide: In-Vivo Toxicity
| Problem | Possible Cause | Suggested Solution |
| Significant weight loss (>20%) | - Compound toxicity- Vehicle toxicity- Stress from the procedure | - Reduce the dose or dosing frequency.- Evaluate the vehicle for any inherent toxicity.- Refine animal handling and administration techniques. |
| Organ-specific toxicity | - Compound-mediated toxicity- Off-target effects | - Conduct histopathological analysis of target organs.- Perform additional in-vitro assays to investigate the mechanism of toxicity. |
| Injection site reactions | - Irritating formulation- High injection volume | - Re-evaluate the formulation for pH and isotonicity.- Reduce the injection volume or consider a different administration route. |
Experimental Protocols and Visualizations
This section provides a detailed experimental protocol for a typical in-vivo efficacy study and visual diagrams to illustrate key concepts.
Detailed Experimental Protocol: In-Vivo Efficacy Study of this compound in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Cell Line: Use a relevant cancer cell line (e.g., oral squamous cell carcinoma line like KB cells).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Formulation: Prepare this compound in a sterile, aqueous vehicle suitable for intraperitoneal injection.
-
Administration:
-
Treatment Group: Administer this compound via intraperitoneal injection at a pre-determined dose and schedule.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint: Euthanize the animals when tumors reach a pre-determined maximum size, or if signs of significant toxicity are observed.
-
Analysis:
-
Collect tumors and organs for histopathological and pharmacodynamic analysis (e.g., western blotting for acetylated histones).
-
Compare tumor growth rates between the treatment and control groups.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emerging roles of cyclin-dependent kinase 7 in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 15. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining CTK7A Experimental Protocols for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for CTK7A (B606825), a selective inhibitor of the p300/CBP and PCAF histone acetyltransferases (HATs). Our goal is to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin.[1] It functions as a specific inhibitor of histone acetyltransferases (HATs), primarily targeting p300/CBP and PCAF.[2] Its mechanism of action involves the direct inhibition of the HAT activity of p300, which prevents the autoacetylation of p300 and the subsequent hyperacetylation of histones.[2][3] This inhibitory action has been shown to reduce tumor growth in oral squamous cell carcinoma (OSCC).[3]
Q2: What is the signaling pathway involving this compound's target, p300?
A2: In the context of OSCC, histone hyperacetylation is driven by the overexpression and enhanced autoacetylation of the p300 enzyme. This process is dependent on nitric oxide (NO) signaling and is induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[3][4] this compound intervenes in this pathway by inhibiting p300 HAT activity.
Q3: How should this compound be stored and handled?
A3: For long-term stability, this compound powder should be stored at -20°C. Once reconstituted, typically in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[5]
Q4: What are the key applications of this compound in research?
A4: this compound is primarily used in cancer research, particularly in studies related to oral squamous cell carcinoma.[2] It is utilized in in vitro studies to investigate cell proliferation, cell cycle, and apoptosis.[2] In vivo applications include xenograft models to assess its anti-tumor efficacy.[3] It is also a valuable tool for studying epigenetic regulation and the role of HATs in various cellular processes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q5: Why am I observing inconsistent or no inhibition of histone acetylation after this compound treatment?
A5:
-
Possible Cause 1: this compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Ensure this compound is stored correctly at -20°C in aliquots. Prepare fresh dilutions for each experiment.[5]
-
-
Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 3: Insufficient Treatment Time. The effect of this compound on histone acetylation may be time-dependent.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration.
-
Q6: My cell proliferation assay results with this compound are not reproducible. What could be the issue?
A6:
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
-
Possible Cause 2: Solvent Effects. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) to assess solvent toxicity. Keep the final solvent concentration below 0.5%.[5]
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the edge of the plate are more prone to evaporation, affecting cell growth.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Q7: I am having trouble detecting changes in p300 autoacetylation by Western blot after this compound treatment. What can I do?
A7:
-
Possible Cause 1: Inefficient Immunoprecipitation (IP) of p300. The antibody used for IP may not be effective.
-
Solution: Validate your p300 antibody for IP. Use a positive control to ensure the IP procedure is working. Consider using a directly conjugated antibody to beads to reduce background.
-
-
Possible Cause 2: Low Abundance of Acetylated p300. The levels of autoacetylated p300 may be below the detection limit.
-
Solution: Optimize the amount of cell lysate used for IP. Ensure your lysis buffer contains deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate) to preserve the acetylation status of proteins.
-
-
Possible Cause 3: Antibody for Western Blotting. The antibody used to detect acetylated lysine (B10760008) may not be sensitive enough.
-
Solution: Use a high-quality, validated pan-acetyl-lysine antibody. Ensure you are using the recommended antibody dilution and blocking buffer.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Citation |
| KB | Cell Proliferation Assay | Inhibition of cell proliferation, induction of senescence-like growth arrest | Not Specified | [2] |
| KB | Fluorescent Activated Cell Sorting (FACS) | Induction of polyploidy | Not Specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration | ~50% reduction in tumor size | [2][3] |
Table 3: Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Inhibition Pattern | Citation |
| p300 | Histone Acetyltransferase | Concentration-dependent | Non-competitive with respect to Acetyl-CoA and core histones | [2][4] |
| PCAF | Histone Acetyltransferase | Concentration-dependent | Not Specified | [4] |
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol details the detection of changes in histone H3 acetylation at lysines 9 and 14 (H3K9ac, H3K14ac) in cells treated with this compound.
Materials:
-
Cell Lysis Buffer (RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-H3K9ac, anti-H3K14ac, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K9ac, anti-H3K14ac, anti-Total Histone H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) reagent.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol provides a general method to assess the inhibitory effect of this compound on p300 HAT activity.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
This compound
-
Detection reagent (e.g., fluorescent or colorimetric)
Procedure:
-
Reaction Setup: In a 96-well plate, add HAT assay buffer, Histone H3 peptide substrate, and varying concentrations of this compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding recombinant p300 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction according to the manufacturer's instructions of the assay kit.
-
Detection: Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of HAT inhibition for each this compound concentration compared to the vehicle control.
Cell Proliferation (MTT) Assay
This protocol outlines the procedure to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: this compound signaling pathway in oral squamous cell carcinoma.
Caption: Experimental workflow for Western blotting analysis.
Caption: Workflow for an in vitro HAT assay.
References
- 1. This compound | inhibitor of the histone acetyltransferase (HAT | CAS# 1297262-16-8 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of CTK7A in Research
Welcome to the technical support center for CTK7A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Hydrazinocurcumin (B10788459), is a water-soluble derivative of curcumin (B1669340). Its primary mechanism of action is the inhibition of histone acetyltransferases (HATs), specifically p300/CBP and PCAF.[1] It functions as a reversible and mixed-mode inhibitor of these enzymes. In the context of oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit the autoacetylation of p300, which is often overexpressed and hyperactivated in this cancer type.[2] This inhibition leads to a reduction in histone hyperacetylation, which can suppress tumor growth.[2]
Q2: What are the known on-target IC50 values for this compound?
A2: this compound exhibits inhibitory activity against its primary HAT targets in the micromolar range. For other histone-modifying enzymes, the inhibitory concentration is significantly higher, suggesting selectivity.
Q3: Are there any known or suspected off-target effects of this compound?
A3: While this compound is selective for p300/CBP and PCAF over other histone-modifying enzymes, it's important to consider potential off-target effects, as with any small molecule inhibitor. For instance, this compound has been reported to inhibit the proliferation of bovine aortic endothelial cells with an IC50 of 0.52 µM, a significantly lower concentration than its IC50 for HAT inhibition.[3] This suggests a potent, context-specific on-target or a potential off-target effect. Additionally, this compound has been observed to inhibit STAT3 phosphorylation, which could be a downstream consequence of p300 inhibition or a separate off-target interaction.[4][5] Researchers should empirically determine the selectivity and potential off-target effects of this compound in their specific experimental system.
Q4: How can I determine if the phenotype I observe is due to an on-target or off-target effect of this compound?
A4: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This can include:
-
Genetic Validation: Use CRISPR-Cas9 to knock out the intended target (e.g., EP300). If the phenotype observed with this compound treatment is recapitulated in the knockout cells, it strongly suggests an on-target effect.
-
Rescue Experiments: In a target knockout or knockdown background, express a version of the target that is resistant to this compound. If the wild-type phenotype is restored, it confirms an on-target effect.
-
Orthogonal Approaches: Use a structurally and mechanistically different inhibitor of the same target. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Dose-Response Analysis: Correlate the concentration of this compound required to produce the phenotype with its IC50 for the target enzyme. A significant discrepancy may suggest an off-target effect.
Q5: What are the general strategies to minimize off-target effects in my experiments?
A5: To minimize the risk of off-target effects confounding your results, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available.
-
Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations. | The observed cytotoxicity may be an off-target effect. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct a genetic validation experiment (e.g., CRISPR knockout of p300) to see if the cytotoxicity is target-dependent. 3. Profile this compound against a broad panel of cellular targets to identify potential off-targets. |
| Inconsistent results with other p300/CBP inhibitors. | The inhibitors may have different off-target profiles, or this compound may have a unique mechanism of action. | 1. Compare the selectivity profiles of the inhibitors, if available. 2. Use genetic validation to confirm that the phenotype is dependent on p300/CBP. |
| Discrepancy between the effective concentration in cell-based assays and the in vitro IC50. | This could be due to factors like cell permeability, metabolism of the compound, or engagement of a more sensitive off-target in the cellular context. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the effective concentration. 2. Investigate the cellular uptake and stability of this compound. 3. Consider the possibility of a potent off-target effect and use unbiased screening methods to identify it. |
| Phenotype is observed in the absence of the intended target (e.g., in p300 knockout cells). | This is a strong indication of an off-target effect. | 1. Use proteome-wide profiling techniques to identify the off-target protein(s). 2. Validate the identified off-target(s) using genetic and pharmacological approaches. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| p300/CBP | Histone Acetyltransferase Assay | ≤ 25 µM |
| PCAF | Histone Acetyltransferase Assay | ≤ 50 µM |
| G9a, CARM1, HDAC1, SIRT2, TIP60 | Histone Modifying Enzyme Assays | > 100 µM |
| Bovine Aortic Endothelial Cell Proliferation | Cell-based Proliferation Assay | 0.52 µM[3] |
Key Signaling Pathways and Experimental Workflows
Caption: this compound inhibits p300 autoacetylation, blocking histone hyperacetylation and tumor growth.
Caption: A logical workflow to differentiate on-target from off-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: Quantification of Histone Acetylation by Western Blot
Objective: To determine the effect of this compound on the acetylation levels of histones (e.g., H3K9, H3K14).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound or vehicle control (DMSO) for the desired time.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C to extract histones.
-
Centrifuge at high speed and collect the supernatant containing the histone proteins.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14) and a total histone antibody (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels. Compare the treated samples to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein (p300) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified duration.
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (p300).
-
Quantify the band intensity for each temperature point.
-
-
Data Analysis: Plot the normalized band intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the phenotype observed with this compound is dependent on its target, p300.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the EP300 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation:
-
Expand the clones and screen for p300 knockout by Western blot analysis.
-
Confirm the knockout at the genomic level by sequencing the targeted region.
-
-
Phenotypic Analysis:
-
Treat the validated p300 knockout clones and wild-type control cells with this compound.
-
Perform the relevant phenotypic assays (e.g., cell viability, proliferation) and compare the results. If the knockout cells are resistant to this compound compared to the wild-type cells, it confirms the phenotype is on-target.
-
References
- 1. The role of p300 in the tumor progression of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazinocurcumin, a novel synthetic curcumin derivative, is a potent inhibitor of endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The curcumin analogue hydrazinocurcumin exhibits potent suppressive activity on carcinogenicity of breast cancer cells via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The curcumin analogue hydrazinocurcumin exhibits potent suppressive activity on carcinogenicity of breast cancer cells via STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to CTK7A in Cancer Cells
Welcome to the Technical Support Center for CTK7A Research. This resource is designed for researchers, scientists, and drug development professionals investigating the p300/CBP histone acetyltransferase (HAT) inhibitor, this compound (Hydrazinocurcumin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on the emerging issue of therapeutic resistance.
Disclaimer: this compound is an investigational compound, and research into resistance mechanisms is ongoing. Much of the guidance provided here is based on established principles of resistance to targeted therapies and epigenetic modifiers, as direct experimental evidence for this compound resistance is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a water-soluble derivative of curcumin (B1669340) that functions as a potent inhibitor of the histone acetyltransferase (HAT) activity of p300 and CREB-binding protein (CBP).[[“]] In certain cancers, such as oral squamous cell carcinoma (OSCC), there is an observed hyperacetylation of histones, driven by the overexpression and autoacetylation of p300.[2] this compound inhibits this process, leading to a reduction in histone acetylation, suppression of oncogene transcription, and subsequent inhibition of tumor growth.[2][3]
Q2: We are observing a diminished response to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: While specific mechanisms for this compound are still under investigation, resistance to inhibitors of epigenetic modulators like p300 can theoretically arise from several factors:
-
Target Alteration: Mutations in the EP300 gene (encoding p300) could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, thereby lowering the intracellular concentration of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of p300. Since p300 is a global transcriptional co-activator, cells might upregulate other transcription factors or co-activators to maintain the expression of essential pro-survival genes.[4][5]
-
Metabolic Rewiring: Recent evidence suggests that elevated intracellular concentrations of acetyl-CoA, the substrate for HATs, can outcompete acetyl-CoA-competitive HAT inhibitors, leading to drug resistance.[6] Upregulation of acetyl-CoA biosynthesis pathways could therefore be a potential resistance mechanism.
-
Epigenetic Plasticity and Cancer Stem Cells (CSCs): A subpopulation of cancer stem-like cells, which have distinct epigenetic profiles, may be inherently less sensitive to this compound and can repopulate the tumor after treatment.[[“]][[“]]
Q3: Are there any known biomarkers that could predict sensitivity or resistance to this compound?
A3: Currently, there are no clinically validated biomarkers for this compound sensitivity. However, based on its mechanism of action, potential biomarkers could include:
-
High p300 Expression: Tumors with high levels of p300 protein expression may be more dependent on its HAT activity and thus more sensitive to this compound.[8][9]
-
Histone Hyperacetylation: A high level of histone acetylation, particularly at H3K27, may indicate a dependency on HAT activity and predict a better response.
-
Status of p53: p300 is known to acetylate and stabilize p53. The functional status of p53 in your cancer model might influence the cellular response to this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Stability/Solubility | This compound is water-soluble, but ensure complete dissolution in your culture medium. Prepare fresh dilutions for each experiment from a frozen stock. Protect from light. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. High-density cultures may exhibit altered drug sensitivity.[10] |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.[11] |
| Assay-Specific Issues | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Consider if this compound is cytostatic or cytotoxic in your model and choose an appropriate assay.[11] |
Problem 2: Cells are developing resistance to this compound over time.
| Potential Cause | Troubleshooting & Investigative Steps |
| Selection of Resistant Clones | This is an expected outcome of prolonged drug exposure. See the "Experimental Protocols" section for generating and characterizing resistant cell lines. |
| Upregulation of Bypass Pathways | Perform RNA sequencing or proteomic analysis to compare parental (sensitive) and resistant cell lines to identify upregulated signaling pathways. Western blotting for key nodes of survival pathways (e.g., PI3K/Akt, MAPK) can also be informative. |
| Increased Acetyl-CoA Levels | Measure intracellular acetyl-CoA levels in sensitive versus resistant cells.[6] |
| Target Mutation | Sequence the EP300 gene in resistant clones to check for mutations in the drug-binding domain. |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound-Sensitive vs. -Resistant Cells
| Parameter | Parental Cell Line (this compound-Sensitive) | Resistant Cell Line (this compound-Resistant) | Reference |
| This compound IC50 | 5 µM | 50 µM | [Hypothetical] |
| p300 Expression (Relative) | 1.0 | 1.2 | [Hypothetical] |
| Histone H3K27 Acetylation (at IC50) | 0.2 (of control) | 0.8 (of control) | [Hypothetical] |
| ABC Transporter (e.g., ABCB1) mRNA | 1.0 | 15.0 | [Hypothetical] |
| Intracellular Acetyl-CoA (Relative) | 1.0 | 5.0 | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action and potential resistance mechanisms.
Caption: Workflow for generating this compound-resistant cell lines.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[3][12][13]
Materials:
-
Parental cancer cell line of interest
-
This compound (Hydrazinocurcumin)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Initial Sensitivity (IC50):
-
Seed the parental cells in 96-well plates at a pre-determined optimal density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
-
-
Initial Drug Exposure:
-
Culture the parental cells in their standard medium supplemented with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
When the cells resume a normal proliferation rate (similar to the parental line in drug-free medium), subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this process of gradual dose escalation. This process can take several months.[14]
-
At each stage of increased resistance, it is advisable to freeze down a stock of the cells.
-
-
Isolation of Resistant Population:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population can be considered resistant.
-
Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Phenotype
Objective: To confirm and characterize the resistance of the newly generated cell line.
Procedure:
-
Confirm IC50 Shift:
-
Perform a cell viability assay on both the parental and the resistant cell lines, treating both with the same range of this compound concentrations.
-
Calculate the IC50 for both lines and determine the fold-resistance of the new line (IC50 of resistant line / IC50 of parental line).
-
-
Assess p300 Activity:
-
Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
-
Perform Western blotting on cell lysates to assess the levels of acetylated histone H3 (e.g., at lysine (B10760008) 27; Ac-H3K27) and total H3 as a loading control. A blunted response (i.e., less reduction in acetylation) in the resistant line would indicate target-level resistance.
-
-
Investigate Potential Mechanisms:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to analyze the expression of potential resistance-mediating genes, such as EP300, ABC transporters (e.g., ABCB1), and key components of survival signaling pathways.
-
RNA Sequencing: For an unbiased approach, perform RNA-seq on parental and resistant cells (with and without this compound treatment) to identify differentially expressed genes and pathways.
-
Protocol 3: Evaluating Combination Therapies to Overcome Resistance
Objective: To identify drugs that can re-sensitize resistant cells to this compound.
Procedure:
-
Hypothesis-Driven Combination Screening:
-
Based on the characterization of the resistant line (from Protocol 2), select inhibitors of the identified bypass pathways (e.g., a PI3K inhibitor if the Akt pathway is upregulated).
-
Other potential combination agents could include other classes of epigenetic drugs (e.g., HDAC inhibitors, DNMT inhibitors) or standard chemotherapy.[[“]][16]
-
-
Synergy Analysis:
-
Treat the this compound-resistant cells with a matrix of concentrations of both this compound and the combination agent.
-
After 72 hours, perform a cell viability assay.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. p300 in prostate cancer proliferation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. Targeting epigenetic regulators as a promising avenue to overcome cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CTK7A-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their CTK7A-based assays. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent inhibitor of the histone acetyltransferase (HAT) p300 and its homolog, CREB-binding protein (CBP).[1][2] It functions as a water-soluble derivative of curcumin (B1669340) and has been investigated for its anti-cancer properties, particularly in oral squamous cell carcinoma (OSCC).[2][3]
Q2: How does this compound exert its inhibitory effects?
A2: this compound inhibits the HAT activity of p300/CBP. This prevents the autoacetylation of p300 and the subsequent hyperacetylation of histones.[2][3] Kinetic studies have shown that this compound exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and core histone substrates for the p300 enzyme.[2]
Q3: My this compound inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the reason?
A3: This is a common issue when transitioning from biochemical to cellular assays. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The inhibitor might be actively removed from the cell by efflux pumps.
-
High Intracellular ATP Concentration: In biochemical assays, ATP concentrations are often kept at or below the Michaelis constant (Km). However, the high physiological ATP levels inside a cell can outcompete ATP-competitive inhibitors, leading to a decrease in potency.[4][5]
-
Compound Instability or Metabolism: The compound may be unstable or rapidly metabolized within the cellular environment.[4]
Q4: How can I validate that the observed cellular effects are due to the inhibition of this compound?
A4: It is crucial to confirm that the cellular phenotype you observe is a direct result of this compound inhibition and not due to off-target effects.[4][6] Here are some strategies:
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can quantitatively measure the binding of your inhibitor to this compound within live cells.[4]
-
Cellular Thermal Shift Assays (CETSA): This method can infer target engagement by measuring changes in the thermal stability of this compound after inhibitor binding.[4]
-
Genetic Knockdown/Knockout: Compare the inhibitor's effect in your cell line of interest with a variant where this compound has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). A diminished effect in the knockdown/knockout cells would suggest the inhibitor is on-target.[6]
Q5: What are some common causes of assay interference with HAT inhibitors like this compound?
A5: Many small molecule inhibitors can interfere with assays, leading to false-positive results. It's important to be aware of these potential issues:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Thiol Reactivity: Some inhibitors contain reactive functional groups that can covalently modify cysteine residues on proteins, leading to non-specific inhibition.[7]
-
Interference with Detection Reagents: The compound itself might absorb light at the same wavelength as your assay's detection reagent or interfere with the detection system (e.g., luciferase-based readouts).
Troubleshooting Guides
Issue 1: High variability or poor signal-to-noise ratio in a biochemical HAT assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate the enzyme, substrate (histone peptide), and acetyl-CoA concentrations to find the optimal conditions for a robust signal.[8] |
| Incomplete Quenching of the Reaction | Ensure your quenching method effectively stops the reaction. You can test this by taking serial measurements after quenching to see if the signal remains stable.[8] |
| DMSO Concentration Too High | Determine the optimal percentage of DMSO in your assay. Typically, this should be kept below 2.5% of the total volume.[8] |
| Reagent Instability | Prepare fresh reagents, especially acetyl-CoA, which can be unstable. Aliquot and store reagents at the recommended temperatures. |
Issue 2: Inconsistent IC50 values in cell-based viability assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize the cell seeding density for your specific cell line and assay duration.[9] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Inconsistent Drug Dilution | Prepare fresh serial dilutions of your compound for each experiment. Be mindful of potential evaporation from stock solutions, which can alter the concentration.[9] |
| Suboptimal Incubation Time | Optimize the drug treatment duration. A time course experiment can help determine the optimal endpoint for observing a significant effect.[9] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that might be generated in this compound-based assays. Please note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
Table 1: Illustrative IC50 Values for this compound in Different Assay Formats
| Assay Type | Target | Substrate | Illustrative IC50 (µM) |
| Biochemical HAT Assay | Recombinant p300 | Histone H3 Peptide | 0.5 - 5 |
| Cell-Based Viability Assay | Endogenous p300/CBP | Cellular Histones | 5 - 25 |
| Target Engagement Assay (NanoBRET™) | This compound-NanoLuc Fusion | - | 1 - 10 |
Table 2: Key Parameters for Assay Quality Control
| Parameter | Description | Recommended Value |
| Z'-factor | A measure of the statistical effect size, indicating the separation between positive and negative controls. | > 0.4[9] |
| Signal Window (SW) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2[9] |
| Coefficient of Variation (CV) | A measure of the variability of the data. | < 20%[9] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Recombinant p300: Dilute to the desired concentration in assay buffer.
-
Histone Substrate: e.g., Histone H3 peptide (1-21), diluted in assay buffer.
-
Acetyl-CoA: Dilute in assay buffer.
-
This compound: Prepare a stock solution in DMSO and create serial dilutions in assay buffer.
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay reagents.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add 10 µL of recombinant p300 and 10 µL of the histone substrate to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of Acetyl-CoA.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., using Resazurin)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium from a DMSO stock.
-
Add the diluted compound to the wells (e.g., 100 µL, resulting in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Long-Term CTK7A Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing long-term studies with CTK7A (B606825), a water-soluble histone acetyltransferase (HAT) inhibitor. The information provided is intended to facilitate method refinement, troubleshoot potential issues, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Hydrazinocurcumin, is a water-soluble derivative of curcumin (B1669340). It functions as a potent and specific inhibitor of histone acetyltransferases (HATs), primarily targeting the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) enzymes.[1][2] In diseases like oral squamous cell carcinoma (OSCC), where there is a state of histone hyperacetylation, this compound inhibits the autoacetylation of p300. This, in turn, prevents the hyperacetylation of histones, leading to a reduction in the transcription of oncogenes and subsequent tumor growth.[2]
Q2: What is the established signaling pathway that this compound influences?
A2: this compound primarily impacts the p300/CBP signaling pathway. In certain cancers, this pathway is driven by nitric oxide (NO) signaling and induced by nucleophosmin (B1167650) (NPM1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to p300 autoacetylation and histone hyperacetylation.[2] By inhibiting p300 HAT activity, this compound downregulates the acetylation of histones and other proteins. This can also affect downstream pathways, such as the hypoxia-inducible factor-1α (HIF-1α) pathway, by preventing the acetylation of critical lysine (B10760008) residues on HIF-1α, thereby suppressing its activity.
Q3: How should I prepare and store this compound for long-term in vitro and in vivo studies?
A3: For in vitro studies, this compound can be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For in vivo studies, various formulations can be used, including dissolving this compound in PEG400 or suspending it in 0.2% carboxymethyl cellulose.[3] It is crucial to prepare fresh in vivo formulations for optimal results.[3] Due to the nature of curcumin derivatives, it is also advisable to protect solutions from light to prevent degradation.
Q4: What are the potential mechanisms of acquired resistance to this compound in long-term studies?
A4: A potential mechanism of acquired resistance to HAT inhibitors that are competitive with acetyl-CoA, like this compound, is the upregulation of acetyl-CoA biosynthesis by cancer cells.[1][4] Elevated intracellular concentrations of acetyl-CoA can outcompete the inhibitor for binding to the HAT active site, thereby reducing its efficacy.[1][4] Another potential mechanism is the activation of bypass signaling pathways that compensate for the inhibition of the p300/CBP pathway.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: In vivo efficacy is typically monitored by measuring tumor volume in xenograft models over the course of the treatment.[2] Additionally, pharmacodynamic markers in tumor tissue can be assessed to confirm target engagement. Key markers for p300/CBP inhibition include a decrease in the acetylation of histone H3 at lysine 27 (H3K27ac).[5] This can be measured by techniques such as immunohistochemistry (IHC) or western blotting of tumor lysates.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Citation |
| Oral Squamous Carcinoma (KB) | Cell Proliferation | Inhibition of cell proliferation | Dose-dependent | [6] |
| Oral Squamous Carcinoma (KB) | Wound Healing | Reduction in wound healing activity | Not specified | [6] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Effect | Citation |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal administration | ~50% reduction in tumor size | [2] |
Enzyme Inhibition Profile of this compound
| Enzyme | Activity | Inhibitory Concentration | Citation |
| p300 | Histone Acetyltransferase | Not specified | [2] |
| PCAF | Histone Acetyltransferase | Not specified | [2] |
Experimental Protocols
Protocol 1: Long-Term In Vitro this compound Treatment and Viability Assay
Objective: To assess the long-term effect of this compound on the viability of cancer cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired long-term culture period (e.g., 7-14 days).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Long-Term Culture and Re-treatment: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Depending on the stability of this compound in the medium and the cell doubling time, refresh the medium with freshly prepared this compound-containing medium every 2-3 days.
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each concentration and time point. Plot dose-response curves to determine the IC50 at different time points.
Protocol 2: Long-Term In Vivo Xenograft Study with this compound
Objective: To evaluate the long-term anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., PEG400, 0.2% carboxymethyl cellulose)[3]
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in 100-200 µL of sterile PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin treatment with this compound or vehicle control.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week).
-
Long-Term Monitoring: Continue treatment and monitoring of tumor volume and body weight for the duration of the study (e.g., 21-28 days or longer).
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or signs of toxicity), euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27ac).
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death at low this compound concentrations | - Cell line is highly sensitive.- Solvent toxicity. | - Perform a dose-response with a wider, lower range of concentrations.- Ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| Loss of this compound efficacy over time | - this compound degradation in media.- Development of cellular resistance. | - Refresh media with fresh this compound more frequently.- Analyze cells for markers of resistance (e.g., increased acetyl-CoA levels). |
| Precipitation of this compound in media | - Poor solubility at the tested concentration. | - Ensure the final concentration does not exceed its solubility limit in the media.- Gently warm the media before adding the this compound stock solution. |
In Vivo Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition | - Insufficient dose or bioavailability.- Inappropriate formulation or administration route. | - Perform a dose-escalation study.- Optimize the formulation to improve solubility and stability.[3] |
| Significant weight loss or signs of toxicity in mice | - this compound dose is too high.- Off-target effects. | - Reduce the dose or the frequency of administration.- Monitor for specific organ toxicities. |
| Tumor regrowth after initial response | - Development of in vivo resistance. | - Analyze resistant tumors for changes in the target pathway or upregulation of bypass pathways. |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Long-Term this compound Studies.
References
- 1. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | inhibitor of the histone acetyltransferase (HAT | CAS# 1297262-16-8 | InvivoChem [invivochem.com]
- 4. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
Validation & Comparative
Validating CTK7A's Inhibitory Effect on p300: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel enzyme inhibitors is paramount. This guide provides a comprehensive comparison of CTK7A (B606825), a derivative of curcumin (B1669340), and its inhibitory effects on the histone acetyltransferase p300 (KAT3B). The data presented herein is compiled from various preclinical studies to offer an objective overview of this compound in relation to other known p300 inhibitors.
Quantitative Comparison of p300 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and a selection of alternative p300 inhibitors. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Target(s) | IC50 (p300) | IC50 (Other HATs) | Inhibition Type | Key Findings & Citations |
| This compound (Hydrazinocurcumin) | p300/CBP, PCAF | Not explicitly quantified in reviewed literature | - | Non-competitive with Acetyl-CoA and histone substrate | A potent, water-soluble inhibitor of p300 autoacetylation.[1] Reduces tumor growth in oral squamous cell carcinoma xenograft models.[2][3] |
| C646 | p300/CBP | 400 nM (Ki) | Less potent against other acetyltransferases | Competitive with Acetyl-CoA | Induces apoptosis in various cancer cell lines.[4] |
| A-485 | p300/CBP | 9.8 nM | Selective over other HATs | Competitive with Acetyl-CoA | Potent and selective inhibitor, demonstrates anti-tumor activity in prostate cancer models.[5] |
| Anacardic Acid | p300, PCAF | ~8.5 µM | ~5 µM (PCAF) | Not Specified | A natural product inhibitor with anti-inflammatory and anti-cancer properties.[4] |
| Garcinol | p300, PCAF | ~7 µM | ~5 µM (PCAF) | Not Specified | A natural product that inhibits histone acetylation and induces apoptosis. |
| Curcumin | p300/CBP | 25 µM (in vitro, Raji cells) | Also inhibits HDACs | Michael reaction-dependent | The parent compound of this compound, known for its broad anti-inflammatory and anti-cancer effects.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound's inhibitory effect on p300.
In Vitro p300 Histone Acetyltransferase (HAT) Autoacetylation Assay
This assay is designed to measure the autoacetylation of p300, a critical step for its enzymatic activity, and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant full-length p300 protein
-
This compound (or other inhibitors) at various concentrations
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
[3H] acetyl-CoA (radiolabeled acetyl coenzyme A)
-
Bovine Serum Albumin (BSA)
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain HAT assay buffer, a final concentration of 1 mg/ml BSA, and 80 ng of full-length p300.
-
Add the desired concentration of this compound or other inhibitors to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the reactions for 10 minutes at 30°C.
-
Initiate the acetylation reaction by adding 1 µl of [3H] acetyl-CoA (0.25 µCi).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled acetylated p300 by fluorography and autoradiography or by using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition.[1]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is used to determine the effect of inhibitors on cell viability and proliferation.
Materials:
-
KB (human oral carcinoma) cells or other relevant cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.[9][10]
In Vivo Xenograft Model for Oral Squamous Cell Carcinoma
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
KB cells
-
Matrigel (optional, for subcutaneous injection)
-
This compound sterile solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 KB cells, suspended in sterile PBS or a mixture with Matrigel, into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., daily or every other day). The control group should receive vehicle injections.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p300 and a typical experimental workflow for evaluating a p300 inhibitor.
Caption: p300 signaling pathways affected by this compound.
Caption: Experimental workflow for validating this compound.
References
- 1. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin, both histone deacetylase and p300/CBP-specific inhibitor, represses the activity of nuclear factor kappa B and Notch 1 in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin is an inhibitor of p300 histone acetylatransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Activity of the Combinational Treatment of Noozone Cold Plasma with p-FAK Antibody-Conjugated Gold Nanoparticles in OSCC Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination gene therapy for oral cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CTK7A and Other Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of CTK7A, a notable HAT inhibitor, with other well-characterized inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of HAT Inhibitor Potency
The inhibitory potency of various HAT inhibitors against key HAT enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Target HAT | IC50 |
| This compound | p300/CBP | Not explicitly found in searches |
| PCAF | Not explicitly found in searches | |
| C646 | p300 | 1.6 µM[1][2] |
| p300 mutants | 2.5 - 7 µM[1][2] | |
| KAT8 | No inhibition[3] | |
| A-485 | p300 | 9.8 nM, 60 nM[4][5] |
| CBP | 2.6 nM[4] | |
| iP300w | p300 | 19 nM, 33 nM[6][7][8] |
| CBP | Potent inhibitor | |
| CPI-1612 | EP300 | <0.5 nM, 8.1 nM[9][10][11][12] |
| CBP | 2.9 nM[11] | |
| Anacardic Acid | p300 | ~8.5 µM[13][14][15] |
| PCAF | ~5 µM[13][14][15] | |
| Garcinol | p300 | 7 µM[16][17][18][19] |
| PCAF | 5 µM[16][17][18][19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by HAT inhibitors and a general workflow for their experimental validation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iP300w | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 7. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iP300w | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. biocat.com [biocat.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 15. Anacardic acid, Histone acetyltransferase (HAT) inhibitor (CAS 16611-84-0) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. amsbio.com [amsbio.com]
- 18. adooq.com [adooq.com]
- 19. medchemexpress.com [medchemexpress.com]
CTK7A vs. Other Curcumin Derivatives in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin (B1669340), the bioactive compound in turmeric, has garnered significant attention for its potential anti-cancer properties. However, its clinical utility is hampered by poor bioavailability. This has led to the development of numerous curcumin derivatives designed to improve its pharmacological properties. Among these, CTK7A (Hydrazinocurcumin) has emerged as a promising candidate with a distinct mechanism of action. This guide provides an objective comparison of this compound with other curcumin derivatives, supported by available experimental data, to aid researchers in navigating the landscape of these potential anti-cancer agents.
Data Presentation: Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and other notable curcumin derivatives. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Gastric Cancer Cells | Not specified | [1] |
| Oral Squamous Cell Carcinoma (KB) | Not specified in abstract | [2] | |
| Curcumin | Colorectal Cancer (SW480) | 13.31 | [3] |
| Colorectal Cancer (HT-29) | 10.26 | [3] | |
| Colorectal Cancer (HCT116) | 12.54 | [3] | |
| Breast Cancer (MCF-7) | 14.4 - 50 | [4] | |
| Prostate Cancer | 14.4 - 50 | [4] | |
| GO-Y030 | Colorectal Cancer (SW480) | 1.12 | [3] |
| Colorectal Cancer (HT-29) | 0.51 | [3] | |
| Colorectal Cancer (HCT116) | 0.88 | [3] | |
| FLLL-11 | Colorectal Cancer (SW480) | 4.48 | [3] |
| Colorectal Cancer (HT-29) | 1.87 | [3] | |
| Colorectal Cancer (HCT116) | 2.04 | [3] | |
| Breast & Prostate Cancer Lines | 0.3 - 5.7 | [4] | |
| FLLL-12 | Colorectal Cancer (SW480) | 3.26 | [3] |
| Colorectal Cancer (HT-29) | 1.55 | [3] | |
| Colorectal Cancer (HCT116) | 1.98 | [3] | |
| Breast & Prostate Cancer Lines | 0.3 - 3.8 | [4] | |
| Demethoxycurcumin (DMC) | Cardiomyocytes (Hypertrophy) | Similar to Curcumin | [5] |
| Bisdemethoxycurcumin (B1667434) (BDMC) | Cardiomyocytes (Hypertrophy) | Similar to Curcumin | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosage | Effect | Reference |
| This compound | Oral Squamous Cell Carcinoma Xenograft | Not specified in abstract | Substantially reduced tumor growth | [2] |
Mechanism of Action: A Tale of Different Targets
A key differentiator between this compound and many other curcumin derivatives lies in their primary molecular targets.
This compound: A Specific p300 Histone Acetyltransferase (HAT) Inhibitor
This compound's principal mechanism of action is the inhibition of the p300 histone acetyltransferase (HAT). p300 is a crucial enzyme that regulates gene expression by acetylating histone and non-histone proteins.[6] In some cancers, such as oral squamous cell carcinoma, histone hyperacetylation driven by p300 is a key pathological feature.[2] this compound specifically inhibits the HAT activity of p300, leading to a reduction in histone acetylation and subsequent suppression of tumor growth.[2] Furthermore, this compound has been shown to down-regulate the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α) by disrupting its interaction with p300, suggesting a role in targeting hypoxia-driven cancer progression.[1][7]
Other Curcumin Derivatives: Broader and Varied Mechanisms
Many other curcumin derivatives, while also possessing anti-cancer properties, often exhibit a broader range of mechanisms or target different pathways. For instance, derivatives like GO-Y030, FLLL-11, and FLLL-12 have been shown to be potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a critical role in cell proliferation, survival, and metastasis.[4][8][9] Demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC) have also been reported to possess p300 HAT inhibitory activity, similar to curcumin itself.[5]
Signaling Pathway Diagrams
Caption: this compound inhibits the p300/HIF-1α pathway.
Caption: Certain curcumin derivatives inhibit the STAT3 signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of this compound and other curcumin derivatives.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is crucial for determining the inhibitory effect of compounds on HAT enzymes like p300.
-
Principle: The assay measures the transfer of acetyl groups from a donor molecule (acetyl-CoA) to a histone substrate, catalyzed by a HAT enzyme. The inhibition of this process by a compound is quantified.
-
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the HAT enzyme (e.g., recombinant p300), a histone substrate (e.g., core histones or a specific histone peptide), and the test compound (e.g., this compound) at various concentrations is prepared.
-
Initiation: The reaction is initiated by the addition of radiolabeled ([³H]) or fluorescently labeled acetyl-CoA.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Detection: The amount of acetylated histone is quantified. For radiolabeled assays, this can be done by capturing the histones on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence is measured.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control (vehicle-treated) sample. The IC50 value is then determined.
-
Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.
Cell Viability Assay (MTT Assay)
This is a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or other curcumin derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the compounds.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
General Protocol for HIF-1α and p300:
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total protein. For HIF-1α, which is rapidly degraded in the presence of oxygen, this step must be performed quickly on ice.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-HIF-1α or anti-p300).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Normalization: The membrane is often re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound represents a mechanistically distinct curcumin derivative with its specific inhibition of p300 HAT activity. This targeted approach may offer advantages in cancers where histone hyperacetylation is a key driver of tumorigenesis. Other curcumin derivatives, such as GO-Y030, FLLL-11, and FLLL-12, demonstrate potent anti-cancer activity through different mechanisms, primarily by targeting the STAT3 signaling pathway.
The choice of which curcumin derivative to investigate will depend on the specific cancer type and the signaling pathways that are dysregulated. The data presented in this guide, while not exhaustive, provides a foundation for researchers to make informed decisions. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound versus other promising curcumin derivatives in various cancer models.
References
- 1. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New curcumin analogues exhibit enhanced growth-suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin and its demethoxy derivatives possess p300 HAT inhibitory activity and suppress hypertrophic responses in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The curcumin analogue hydrazinocurcumin exhibits potent suppressive activity on carcinogenicity of breast cancer cells via STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential of CTK7A: A Comparative Analysis of a Selective HAT Inhibitor
For Immediate Release
A comprehensive analysis of the investigational compound CTK7A (B606825), a water-soluble derivative of curcumin, confirms its role as a potent and selective inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF. This guide provides an objective comparison of this compound's performance against other known HAT inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, also known as Hydrazinocurcumin, has demonstrated significant potential as an anti-cancer agent, particularly in oral squamous cell carcinoma (OSCC) where histone hyperacetylation is a key oncogenic driver.[1] By inhibiting the HAT activity of p300 and CBP, this compound effectively reduces histone acetylation, leading to the suppression of tumor growth.[1]
Quantitative Performance Analysis
To provide a clear comparison of this compound's efficacy, the following tables summarize its inhibitory activity and in vivo performance alongside other notable HAT inhibitors.
Table 1: Comparative Inhibitory Activity of HAT Inhibitors
| Inhibitor | Target(s) | IC50 (p300) | IC50 (CBP) | IC50 (PCAF) |
| This compound | p300/CBP, PCAF | ≤ 25 µM | ≤ 25 µM | ≤ 50 µM |
| A-485 | p300/CBP | 9.8 nM[2] | 2.6 nM[2] | >10,000 nM |
| Anacardic Acid | p300, PCAF | ~8.5 µM[3][4][5] | - | ~5 µM[3][4][5] |
Table 2: In Vivo Efficacy of this compound in an Oral Squamous Cell Carcinoma Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosing Regimen | Effect |
| Nude Mice | Xenografted Oral Tumor | Intraperitoneal (i.p.) | 100 mg/kg, twice daily[6] | ~50% reduction in tumor size[6] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the signaling pathway that leads to histone hyperacetylation and subsequent gene expression changes that promote cancer cell proliferation and survival. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
References
- 1. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 5. Anacardic acid, Histone acetyltransferase (HAT) inhibitor (CAS 16611-84-0) | Abcam [abcam.com]
- 6. WO2011027330A1 - Inhibition of histone acetyltransferases by this compound and methods thereof - Google Patents [patents.google.com]
A Comparative Analysis of CTK7A and Other p300 Inhibitors for Specificity in Epigenetic Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for elucidating the biological functions of the histone acetyltransferase p300 and for developing targeted therapeutics. This guide provides a detailed comparison of the specificity of CTK7A, a derivative of curcumin, with other widely used p300 inhibitors, including A-485, L002, and the bromodomain inhibitor I-CBP112. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool compound for your research needs.
Unveiling the Specificity of p300 Inhibition
The histone acetyltransferase p300, and its close homolog CBP, are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and DNA repair.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. The development of small molecule inhibitors targeting p300 has provided invaluable tools to probe its function and to explore its therapeutic potential. A key characteristic of a high-quality chemical probe is its specificity for the intended target over other cellular proteins, particularly other histone acetyltransferases (HATs) that share structural similarities.
This guide focuses on comparing the specificity of this compound to other p300 inhibitors, presenting quantitative data where available, outlining the experimental methods used to determine specificity, and visualizing the key signaling pathways and experimental workflows.
Comparative Specificity of p300 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity and specificity of this compound and other selected p300 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are measures of a drug's potency. A lower value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 / Kd (nM) | Selectivity Notes |
| This compound | p300/CBP | ≤ 25,000 | A selective, reversible, and mixed-mode inhibitor of p300/CBP and PCAF (IC50 ≤ 50,000 nM). It shows minimal activity against G9a, CARM1, HDAC1, SIRT2, and TIP60 (IC50 > 100,000 nM). |
| PCAF | ≤ 50,000 | ||
| A-485 | p300 | 9.8 / 60 | A potent and selective catalytic inhibitor of p300/CBP. It does not inhibit the activity of PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at 10 µM and is selective over BET bromodomain proteins and >150 non-epigenetic targets.[3][4] |
| CBP | 2.6 | ||
| L002 | p300 | 1,980 | A potent, cell-permeable, reversible, and specific inhibitor of p300. It has weaker inhibitory effects against PCAF and GCN5 (IC50s = 35,000 and 34,000 nM, respectively) and is specific over a panel of other acetyltransferases, deacetylases, and methyltransferases.[5][6] |
| PCAF | 35,000 | ||
| GCN5 | 34,000 | ||
| I-CBP112 | p300 (bromodomain) | Kd = 167 | A selective inhibitor of the p300 and CBP bromodomains. It is selective over BRD4 and a panel of 40 other bromodomains, as well as 104 nuclear receptors and ion channels and 32 enzymes at 10 µM.[7][8] |
| CBP (bromodomain) | Kd = 151 |
Note: The available data for this compound's selectivity, while indicating specificity against a few other histone-modifying enzymes, is not as extensive as the panel data available for A-485 and I-CBP112.
Experimental Protocols for Determining Inhibitor Specificity
The specificity of p300 inhibitors is typically assessed using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of purified HATs in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against a panel of purified histone acetyltransferases.
Materials:
-
Purified recombinant HAT enzymes (e.g., p300, CBP, PCAF, GCN5)
-
Histone substrates (e.g., core histones, histone peptides)
-
Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled ([3H] or [14C]) or coupled to a detection system
-
Inhibitor compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation counter or filter-binding apparatus for radioactive assays, or a plate reader for colorimetric or fluorometric assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the purified HAT enzyme and Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[9][10]
-
Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper).
-
Quantify the amount of acetylated histone. For radioactive assays, this involves measuring the incorporation of the radiolabeled acetyl group. For non-radioactive assays, this can be done using specific antibodies against acetylated lysines in an ELISA format or by using coupled enzymatic reactions that produce a detectable signal.
-
Plot the percentage of HAT activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Objective: To confirm that the inhibitor binds to p300 in living cells.
Materials:
-
Cultured cells expressing the target protein (p300)
-
Inhibitor compound
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (p300)
Procedure:
-
Treat cultured cells with the inhibitor or a vehicle control for a specific time.
-
Harvest and lyse the cells.
-
Divide the cell lysate into several aliquots and heat them to a range of different temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble p300 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Visualizing p300's Role and Inhibition
To better understand the context of p300 inhibition, the following diagrams illustrate the p300 signaling pathway and a conceptual workflow for comparing inhibitor specificity.
Caption: p300/CBP signaling pathway.
Caption: Workflow for comparing p300 inhibitor specificity.
Conclusion
The selection of an appropriate p300 inhibitor is a critical decision in experimental design.
-
This compound emerges as a valuable tool, particularly due to its water solubility, with demonstrated specificity against p300/CBP and PCAF over a limited panel of other histone-modifying enzymes. Its non-competitive mechanism of inhibition with respect to both acetyl-CoA and histone substrates provides a distinct mode of action.
-
A-485 stands out for its high potency and well-documented selectivity across a broad range of HATs and other protein families, making it a gold standard for a catalytic inhibitor.[3]
-
L002 offers another specific, cell-permeable option for inhibiting the catalytic activity of p300.[5][11]
-
I-CBP112 provides a distinct mechanism of action by targeting the bromodomain of p300/CBP, thereby inhibiting the recognition of acetylated histones, and has been shown to be highly selective.[7][12]
References
- 1. p300/CBP proteins: HATs for transcriptional bridges and scaffolds | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 9. jove.com [jove.com]
- 10. youtube.com [youtube.com]
- 11. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CTK7A's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action for CTK7A, a novel histone acetyltransferase (HAT) inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with other established p300/CBP HAT inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a water-soluble derivative of curcumin (B1669340) that functions as a selective inhibitor of the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) histone acetyltransferases. Its primary mechanism of action involves the inhibition of p300 autoacetylation, a critical process in cellular signaling and gene transcription.[1] This guide presents a comparative analysis of this compound with other well-characterized p300/CBP inhibitors, namely C646 and A-485, to provide a clear perspective on its potency, selectivity, and cellular effects. The experimental data is summarized in comparative tables, and detailed protocols for key validation assays are provided to facilitate reproducibility.
Comparative Performance of p300/CBP HAT Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound in comparison to C646 and A-485.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target(s) | IC50 (p300) | IC50 (CBP) | Mechanism of Inhibition | Selectivity Profile |
| This compound | p300/CBP, PCAF | ≤ 25 µM | Not explicitly reported | Mixed-mode | Minimal activity against G9a, CARM1, HDAC1, SIRT2, TIP60 (IC50 >100 µM) |
| C646 | p300/CBP | 0.4 µM (Ki)[2] | Highly selective for p300/CBP | Competitive with acetyl-CoA | Selective for p300/CBP over other HATs like PCAF.[3] |
| A-485 | p300/CBP | 9.8 nM[4] | 2.6 nM[4] | Competitive with acetyl-CoA[3][5] | Highly selective for p300/CBP over other HATs.[5] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Effect on Histone Acetylation | Anti-proliferative Activity (EC50/IC50) | Other Notable Cellular Effects |
| This compound | KB cells | Reduces H3K14 and H3K9 acetylation. | Induces senescence-like growth arrest at 100 µM. | Downregulates cyclin E expression. |
| C646 | Gastric cancer cell lines | Inhibits histone H3 acetylation.[6] | Inhibits viability in various gastric cancer cell lines.[6] | Promotes apoptosis and suppresses migration and invasion.[6] |
| A-485 | NSCLC cell lines, Prostate cancer cell lines | Reduces Ac-H3K18 and Ac-H3K27.[7] | Induces growth arrest.[7] | Induces senescence via a ROS/autophagy axis.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: p300/CBP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.
References
- 1. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of CBP/p300 drives a redox/autophagy axis leading to senescence-induced growth arrest in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTK7A and Natural Curcumin: Efficacy and Mechanism of Action
For Immediate Release
In the landscape of epigenetic modulators and cancer therapeutics, both the natural compound curcumin (B1669340) and its synthetic derivative, CTK7A, have garnered significant attention. This guide provides a detailed comparison of this compound and natural curcumin, focusing on their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and pharmacology.
At a Glance: this compound vs. Natural Curcumin
| Feature | This compound | Natural Curcumin |
| Chemical Nature | Water-soluble hydrazinobenzoylcurcumin, a synthetic derivative of curcumin. | A natural polyphenolic compound extracted from Curcuma longa (turmeric). |
| Primary Mechanism | Selective inhibitor of p300/CBP and PCAF histone acetyltransferases (HATs).[1] | Inhibits p300/CBP histone acetyltransferases (HATs); modulates multiple signaling pathways.[2] |
| Bioavailability | Designed for improved water solubility.[1] | Poor water solubility and low bioavailability. |
| Therapeutic Focus | Investigated for cancers with histone hyperacetylation, such as oral squamous cell carcinoma.[1][3] | Broad-spectrum potential including anti-inflammatory, antioxidant, and anticancer effects. |
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Natural Curcumin | p300/CBP HAT | ~25 µM | In vitro HAT assay with core histones.[2] |
| This compound | p300/CBP and PCAF HATs | Not explicitly stated in a comparable biochemical assay. However, it is described as potently inhibiting histone acetylation in KB cells, comparable to curcumin. | Cellular context (KB cells). |
In Vivo Efficacy: Tumor Growth Inhibition
Both this compound and natural curcumin have demonstrated efficacy in reducing tumor growth in xenograft models.
| Compound | Cancer Model | Treatment Regimen | Results |
| This compound | Oral Squamous Cell Carcinoma (OSCC) Xenograft | Not explicitly detailed in the provided results. | Substantially reduced xenografted oral tumor growth in mice.[3] |
| Natural Curcumin | Oral Squamous Cell Carcinoma (OSCC) Xenograft (HSC-3 cells in SCID mice) | 50 mg/kg, initiated 24 hours after cell inoculation, for 21 consecutive days.[4][5] | Significant reduction in tumor growth compared to the negative control.[4][5] |
| Natural Curcumin | Oral Squamous Cell Carcinoma (OSCC) Xenograft (SAS/luc cells in NOD/SCID mice) | 35 mg/kg daily, 70 mg/kg every 2 days, or 100 mg/kg every 3 days (intraperitoneal injection).[6] | Significant inhibition of tumor growth at all tested dosages compared to controls.[6] |
Signaling Pathways and Mechanisms of Action
This compound and natural curcumin exert their effects through the modulation of various signaling pathways, with a notable overlap in the inhibition of the p300/CBP HAT enzyme.
This compound: A Targeted Approach
This compound's primary mechanism is the specific inhibition of the histone acetyltransferases p300/CBP and PCAF.[1] This targeted action is particularly relevant in cancers characterized by histone hyperacetylation, such as oral squamous cell carcinoma.[1][3] By inhibiting p300, this compound can down-regulate the auto-acetylation of p300, which in turn affects its interaction with other proteins like HIF-1α, a key player in cancer progression under hypoxic conditions.[7]
Natural Curcumin: A Multi-Faceted Modulator
Natural curcumin, while also a p300/CBP HAT inhibitor, influences a broader array of signaling pathways implicated in cancer development and progression. Its anticancer effects are mediated through the regulation of transcription factors, inflammatory cytokines, and various enzymes.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a generalized representation for determining the inhibitory effect of compounds on p300/CBP HAT activity.
Protocol Details:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the p300/CBP enzyme, a substrate (e.g., core histones), and radiolabeled [3H]-Acetyl-CoA in a suitable buffer.
-
Compound Addition: this compound or curcumin, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at a range of concentrations. A solvent control is also included.
-
Incubation: The reaction is incubated at 30°C for a specific time to allow for the enzymatic transfer of the acetyl group.
-
Reaction Termination and Measurement: The reaction is stopped, often by spotting the mixture onto filter paper. The filter paper is then washed to remove any unincorporated [3H]-Acetyl-CoA. The amount of radioactivity incorporated into the histones is quantified using a scintillation counter.
-
Data Analysis: The percentage of HAT activity inhibition is calculated for each compound concentration relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.
In Vivo Oral Squamous Cell Carcinoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound or curcumin in a mouse model.
Protocol Details:
-
Cell Culture: Human oral squamous cell carcinoma cells (e.g., HSC-3 or SAS) are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width^2).
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound or curcumin is administered, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Further Analysis: The excised tumors can be used for further analyses, such as immunohistochemistry to assess markers of proliferation and apoptosis, or Western blotting to analyze protein expression in key signaling pathways.
Conclusion
This compound, as a water-soluble derivative of curcumin, offers a more targeted approach to cancer therapy by specifically inhibiting p300/CBP and PCAF HATs. This specificity is advantageous for cancers driven by histone hyperacetylation. Natural curcumin, while also inhibiting p300/CBP, demonstrates a broader mechanism of action, affecting multiple signaling pathways. Although direct comparative quantitative data on their HAT inhibitory potency is limited, both compounds show promise in preclinical models for inhibiting tumor growth. The choice between this compound and curcumin for research or therapeutic development will likely depend on the specific cancer type and the desired therapeutic strategy, whether it be a targeted epigenetic approach or a broader modulation of cancer-related signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Curcumin triggers reactive oxygen species-mediated apoptosis and suppresses tumor growth in metastatic oral squamous cell carcinoma [frontiersin.org]
- 5. Curcumin triggers reactive oxygen species-mediated apoptosis and suppresses tumor growth in metastatic oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. This compound, a curcumin derivative, can be a potential candidate for targeting HIF-1α/p300 complex: Evidences from in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CTK7A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of CTK7A, a histone acetyltransferase (HAT) inhibitor also known as Hydrazinocurcumin.
This compound is classified as a combustible solid and is hazardous to water, necessitating specific disposal protocols to mitigate risks to personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste and the known hazard classifications of this compound. It is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and accurate information.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
This compound Disposal Data
For quick reference, the key hazard classifications and disposal parameters for this compound are summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | This compound, Hydrazinocurcumin | N/A |
| CAS Number | 1297262-16-8 | TargetMol[1] |
| Physical Form | Powder | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 2 - Hazardous to water | Sigma-Aldrich |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing paper, pipette tips), in a designated hazardous waste container.
-
Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect the liquid waste in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be treated as hazardous waste. Non-disposable labware should be decontaminated according to established laboratory procedures before reuse.
2. Waste Container Requirements:
-
Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Hydrazinocurcumin"), and the primary hazard(s) (e.g., "Combustible Solid," "Water Hazard").
-
Keep waste containers securely closed at all times, except when adding waste.
3. Storage of Chemical Waste:
-
Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area.
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.
-
Store in a cool, dry place away from sources of ignition.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Its classification as hazardous to water makes improper disposal a significant environmental risk.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling CTK7A
Essential Safety and Handling Guide for CTK7A
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Compound Data Summary
This compound is a cell-permeable, water-soluble hydrazinobenzoylcurcumin compound that functions as a selective inhibitor of p300/CBP and PCAF histone acetyltransferases (HATs).[1] As an investigational compound used in cancer research, it should be handled with care, assuming it is a potentially hazardous substance.[2][3]
| Property | Value | Source |
| Synonyms | Hydrazinobenzoylcurcumin (HBC), HAT Inhibitor VII | [1] |
| Form | Powder | Sigma-Aldrich |
| Appearance | Tan | Sigma-Aldrich |
| Molecular Formula | C₂₈H₂₃N₂NaO₆ | Sigma-Aldrich |
| Molecular Weight | 506.48 g/mol | Sigma-Aldrich |
| Solubility | 100 mg/mL in DMSO | Sigma-Aldrich |
| Storage | Store at -20°C, protected from light. | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive powder and is often dissolved in Dimethyl Sulfoxide (DMSO), a substance that can facilitate skin absorption of other chemicals, a stringent PPE protocol is mandatory.[4][5]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves.[4][6] The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. | To prevent skin contact with the powder and DMSO solution. DMSO can penetrate standard latex gloves. Change outer gloves immediately if contaminated.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | To protect eyes from airborne powder particles and potential splashes of the DMSO solution. |
| Lab Coat | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation.[7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the procedure for safely preparing a 100 mg/mL stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Preparation: Don all required PPE as specified in the table above. All handling of the this compound powder must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]
-
Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. Use anti-static weigh paper or vessels if necessary to prevent scattering of the powder.[7]
-
Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve the final concentration of 100 mg/mL.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Storage: Store the aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 6 months under these conditions.
Operational and Disposal Plans
4.1. Spill Management
-
Powder Spill:
-
Evacuate and secure the area.
-
Wearing full PPE, gently cover the spill with absorbent pads wetted with a suitable solvent (e.g., water) to prevent the powder from becoming airborne.
-
Wipe the area from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Clean the spill area thoroughly with a detergent solution followed by clean water.[8]
-
-
DMSO Solution Spill:
4.2. Waste Disposal
-
Solid Waste: All disposable items contaminated with this compound powder (e.g., weigh paper, pipette tips, gloves, lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound-DMSO solutions and contaminated solvents must be disposed of as hazardous chemical waste.[6] Do not pour down the drain.[8] Collect in a properly labeled, sealed waste container compatible with organic solvents. Follow all local and institutional regulations for hazardous waste disposal.[9]
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for safe handling, preparation, and disposal of this compound.
Caption: Step-by-step response plan for a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
